molecular formula C33H47N5O6 B15601805 Apicidin C

Apicidin C

Numéro de catalogue: B15601805
Poids moléculaire: 609.8 g/mol
Clé InChI: GWLHFNKLJRZBAI-KGKLHAENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Apicidin C is an oligopeptide.
This compound has been reported in Fusarium with data available.

Propriétés

Formule moléculaire

C33H47N5O6

Poids moléculaire

609.8 g/mol

Nom IUPAC

(3S,6S,9S,12R)-6-[(1-methoxyindol-3-yl)methyl]-9-(6-oxooctyl)-3-propan-2-yl-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

InChI

InChI=1S/C33H47N5O6/c1-5-23(39)13-7-6-8-15-25-30(40)35-26(19-22-20-38(44-4)27-16-10-9-14-24(22)27)31(41)36-29(21(2)3)33(43)37-18-12-11-17-28(37)32(42)34-25/h9-10,14,16,20-21,25-26,28-29H,5-8,11-13,15,17-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t25-,26-,28+,29-/m0/s1

Clé InChI

GWLHFNKLJRZBAI-KGKLHAENSA-N

Origine du produit

United States

Foundational & Exploratory

What is the chemical structure of Apicidin C

Author: BenchChem Technical Support Team. Date: December 2025

Apicidin (B1684140) C: A Technical Overview of its Chemical Structure and Biological Activity

Apicidin C is a natural cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor. It belongs to the apicidin family of fungal metabolites, which have garnered significant interest in drug development due to their broad-spectrum antiprotozoal and antiproliferative activities. This technical guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and relevant experimental protocols for its study.

Chemical Structure

This compound is a structural analog, or congener, of Apicidin. The core structure is a cyclic tetrapeptide backbone. The defining feature of this compound is the substitution of the L-isoleucine residue found in Apicidin with an L-valine residue.[1][2]

The constituent amino acid residues of this compound are:

  • N-O-methyl-L-tryptophan

  • L-valine

  • D-pipecolinic acid

  • L-2-amino-8-oxodecanoic acid

Molecular Formula: C33H47N5O6 Molecular Weight: 613.76 g/mol

The chemical structure of this compound is depicted below:

Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Apicidin. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

PropertyValueReference
Molecular FormulaC33H47N5O6
Molecular Weight613.76 g/mol
AppearanceAmorphous powder[2]
SolubilitySoluble in DMSO and ethanol

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription.

By inhibiting HDACs, this compound leads to the hyperacetylation of histones. This results in a more relaxed chromatin structure, which allows for the transcriptional activation of genes, including tumor suppressor genes like p21WAF1/Cip1. The 2-amino-8-oxodecanoic acid moiety of apicidins is thought to mimic the acetylated lysine substrate of HDACs, enabling it to bind to the active site of the enzyme and inhibit its activity.[1]

HDAC_Inhibition cluster_0 Normal Gene Repression cluster_1 This compound Mediated Gene Activation Histone Histone Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylated HDAC HDAC Condensed_Chromatin Condensed Chromatin (Gene Repression) HDAC->Condensed_Chromatin Leads to Apicidin_C This compound Inhibited_HDAC Inhibited HDAC Acetyl_Group->HDAC Removes Apicidin_C->HDAC Inhibits Hyperacetylated_Histone Hyperacetylated Histone Relaxed_Chromatin Relaxed Chromatin (Gene Activation) Hyperacetylated_Histone->Relaxed_Chromatin Leads to

Caption: Mechanism of HDAC inhibition by this compound.

Biological Activity

This compound demonstrates potent inhibitory activity against histone deacetylases and exhibits significant antiprotozoal effects.

AssayIC50 (nM)
Eimeria tenella HDAC Binding6
Chick Liver HDAC-

This compound was found to be slightly more active than Apicidin and Apicidin B in antiprotozoal assays.[2]

OrganismMIC (nM)
Besnoitia jellisoni0.8
Eimeria tenella101
Plasmodium falciparum69

Experimental Protocols

Isolation and Purification of this compound

This compound was isolated from the fermentation broth of Fusarium sp. The producing organism was fermented in a medium containing glucose, molasses, corn steep liquor, and other nutrients. The fermentation broth was extracted with an organic solvent, and the extract was concentrated. This compound was then purified from the crude extract using a combination of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).[2]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the connectivity of the atoms and the amino acid sequence. The substitution of isoleucine with valine was confirmed by the specific spin system observed in the COSY spectrum.[1]

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of this compound against HDAC was determined using a radiolabeled ligand binding assay. The assay measures the ability of the compound to displace a tritiated apicidin analog from the HDAC enzyme preparation.

  • Enzyme Preparation: HDAC was partially purified from Eimeria tenella parasites.

  • Binding Assay: The enzyme preparation was incubated with [³H]-apicidin A and varying concentrations of this compound.

  • Detection: The amount of bound radioligand was measured using scintillation counting.

  • IC50 Determination: The concentration of this compound that inhibited 50% of the radioligand binding (IC50) was calculated.[1]

Antiprotozoal Activity Assays

The minimum inhibitory concentration (MIC) of this compound against various protozoan parasites was determined using in vitro cell-based assays.

  • Cell Culture: Host cells were infected with the respective parasites (Besnoitia jellisoni, Eimeria tenella, Plasmodium falciparum).

  • Compound Treatment: The infected cells were treated with serial dilutions of this compound.

  • MIC Determination: The lowest concentration of the compound that completely inhibited the growth of the parasite was determined as the MIC.[2]

References

Apicidin C: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicidin (B1684140) C is a cyclic tetrapeptide belonging to the apicidin family of natural products. These compounds are potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. The parent compound, apicidin, was first identified for its broad-spectrum antiprotozoal activity. Apicidin C, a naturally occurring analog, shares this biological activity and has been a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, fungal origin, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and data visualizations.

Discovery and Origin

This compound was discovered as a congener of apicidin, isolated from the fermentation broth of the endophytic fungus Fusarium pallidoroseum, also known as Fusarium semitectum.[1][2] The producing organism was originally collected from Costa Rica, highlighting the rich biodiversity of fungi as a source of novel bioactive compounds.[3] this compound is one of several naturally occurring analogs, each differing in the amino acid composition of the cyclic tetrapeptide core.[2][4] The biosynthesis of apicidins is associated with a specific gene cluster within the fungus.[5]

The chemical structure of this compound was elucidated through spectroscopic analysis. It is a cyclic tetrapeptide in which the L-isoleucine residue of the parent apicidin is replaced by an L-valine residue.[1][4]

Mechanism of Action

This compound exerts its biological effects primarily through the reversible inhibition of histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which results in a more relaxed chromatin state, facilitating the transcription of various genes.[6][7]

The downstream effects of HDAC inhibition by apicidins are multifaceted and include:

  • Cell Cycle Arrest: Apicidin treatment has been shown to induce cell cycle arrest, often at the G1 phase. This is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/Cip1.[8][9]

  • Induction of Apoptosis: Apicidin and its analogs can trigger programmed cell death in cancer cells. The apoptotic pathway induced by apicidin involves the mitochondrial (intrinsic) pathway, characterized by the translocation of Bax to the mitochondria, the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3.[10][11][12] In some cell lines, the Fas/Fas ligand (extrinsic) pathway may also be involved.[13]

  • Modulation of Gene Expression: HDAC inhibition by apicidin leads to altered expression of a variety of genes that regulate cell proliferation, differentiation, and apoptosis.[14][15]

Signaling Pathway of this compound

This compound Signaling Pathway Apicidin_C This compound HDAC Histone Deacetylase (HDAC) Apicidin_C->HDAC Inhibition Acetylated_Histones Hyperacetylated Histones Apicidin_C->Acetylated_Histones Leads to Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (WAF1/Cip1) Upregulation Gene_Expression->p21 Apoptosis_Genes Apoptosis-related Gene Modulation (e.g., Bax upregulation) Gene_Expression->Apoptosis_Genes Cell_Cycle_Arrest Cell Cycle Arrest (G1) p21->Cell_Cycle_Arrest Mitochondria Mitochondrial Pathway Apoptosis_Genes->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified against protozoan parasites and in HDAC inhibition assays. The following tables summarize the available data for this compound and its parent compound, Apicidin.

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity

CompoundTargetIC50 (nM)Reference(s)
This compoundEimeria tenella HDAC6[1]
ApicidinHDAC10.30[16]
ApicidinHDAC21.2[16]
ApicidinHDAC30.98[16]
ApicidinHDAC315.8[17]
ApicidinHDAC6665.1[17]
ApicidinHDAC8<20[16]

Table 2: Antiprotozoal Activity

CompoundParasiteMIC (nM)Reference(s)
This compoundBesnoitia jellisoni0.8[1]
This compoundEimeria tenella101[1]
This compoundPlasmodium falciparum69[1]
ApicidinBesnoitia jellisoni6.4[1]
ApicidinEimeria tenella100[1]
ApicidinPlasmodium falciparum201[1]

Experimental Protocols

The following are synthesized methodologies for the isolation and biological evaluation of this compound, based on published procedures for apicidins.

Isolation and Purification of this compound

This protocol is a generalized procedure for the isolation and separation of apicidin analogs from Fusarium fermentation cultures.

  • Fungal Culture: Inoculate a suitable strain of Fusarium pallidoroseum on a solid-state fermentation medium (e.g., rice or wheat-based medium) and incubate at 25°C for 3-4 weeks.

  • Extraction: Extract the fungal culture with an organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction process multiple times to ensure maximum recovery of the secondary metabolites.

  • Crude Extract Preparation: Combine the organic extracts and concentrate under reduced pressure to obtain a crude residue.

  • Silica (B1680970) Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase HPLC Separation: Pool the fractions containing apicidins and further purify using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid. This step is crucial for separating the different apicidin congeners, including this compound. Monitor the elution profile using a UV detector.

  • Structure Elucidation: Characterize the purified this compound using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) to elucidate its chemical structure.

Histone Deacetylase (HDAC) Inhibition Assay

This is a representative protocol for determining the HDAC inhibitory activity of this compound.

  • Enzyme and Substrate Preparation: Use a commercially available HDAC assay kit or partially purified HDAC enzyme from a relevant source (e.g., HeLa cell nuclear extract or recombinant HDAC). The substrate is typically a fluorogenic acetylated peptide.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO and make serial dilutions to obtain a range of concentrations for testing.

  • Assay Reaction: In a microplate, combine the HDAC enzyme, the fluorogenic substrate, and the various concentrations of this compound. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle only).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the reaction and add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Antiprotozoal Activity Assay (e.g., against Plasmodium falciparum)

This protocol outlines a method to assess the in vitro activity of this compound against the malaria parasite.

  • Parasite Culture: Maintain a culture of Plasmodium falciparum in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine) under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation: Prepare serial dilutions of this compound in the culture medium.

  • In Vitro Assay: Synchronize the parasite culture to the ring stage. In a 96-well plate, add the parasitized erythrocytes and the different concentrations of this compound. Include positive (known antimalarial drug) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 48-72 hours under the appropriate culture conditions.

  • Growth Inhibition Measurement: Determine parasite growth inhibition using a suitable method, such as:

    • Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of parasites per a certain number of erythrocytes.

    • Fluorometric Assay: Use a DNA-intercalating dye (e.g., SYBR Green I) to quantify parasite DNA.

  • Data Analysis: Calculate the percentage of growth inhibition for each drug concentration and determine the Minimum Inhibitory Concentration (MIC) or IC50 value.

Visualizations

Experimental Workflow

Experimental Workflow for this compound Culture Fungal Culture (Fusarium pallidoroseum) Extraction Solvent Extraction Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Chromatography Crude_Extract->Silica_Chrom Fractions Apicidin-containing Fractions Silica_Chrom->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Apicidin_C_Pure Pure this compound HPLC->Apicidin_C_Pure Characterization Structural Characterization (NMR, MS) Apicidin_C_Pure->Characterization Bioassays Biological Assays Apicidin_C_Pure->Bioassays HDAC_Assay HDAC Inhibition Assay Bioassays->HDAC_Assay Antiprotozoal_Assay Antiprotozoal Assay Bioassays->Antiprotozoal_Assay Data_Analysis Data Analysis (IC50, MIC) HDAC_Assay->Data_Analysis Antiprotozoal_Assay->Data_Analysis

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion

This compound, a natural analog of apicidin, is a potent histone deacetylase inhibitor with significant antiprotozoal activity. Its discovery from Fusarium pallidoroseum underscores the importance of fungal secondary metabolites as a source of novel therapeutic leads. The mechanism of action, involving the epigenetic regulation of gene expression, provides a strong rationale for its potential development as an antiparasitic or anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of natural product chemistry, parasitology, and oncology, facilitating further investigation into the therapeutic potential of this compound and its derivatives.

References

Apicidin C: An In-depth Technical Guide on its Mechanism of Action as an HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apicidin (B1684140) is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), enzymes pivotal to the epigenetic regulation of gene expression.[1] This cyclic tetrapeptide, originally isolated from the fungus Fusarium, has garnered significant attention for its antiproliferative, pro-apoptotic, and anti-angiogenic properties across a range of cancer cell lines.[1][2][3] By altering the acetylation state of histones and other proteins, Apicidin modulates critical cellular pathways, making it a valuable tool in cancer research and a lead compound for therapeutic development.[1][4] This guide provides a comprehensive analysis of Apicidin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it affects.

Core Mechanism: Inhibition of Histone Deacetylases

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails.[2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1] Aberrant HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[4]

Apicidin exerts its biological effects by directly inhibiting HDAC activity. As a member of the cyclic peptide class of HDAC inhibitors, its structure is critical for its function.[5] Structural studies have revealed that the ketone group at the C-8 position of Apicidin's amino-8-oxodecanoic acid residue interacts with the zinc ion located in the active site of the HDAC enzyme.[6][7] This interaction, along with the cyclic peptide backbone that positions the side chain correctly, blocks the substrate-binding site and prevents the deacetylation of histone proteins.[5][7] The result is an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and reactivates the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.[8][9]

Apicidin demonstrates a selective inhibition profile, primarily targeting Class I HDACs with high potency.[1][10] This selectivity is crucial as different HDAC isoforms can have opposing roles in cellular processes.

Quantitative Data Presentation

The inhibitory potency of Apicidin and its derivatives has been evaluated against various HDAC isoforms and cancer cell lines. The following tables summarize key quantitative data from multiple studies.

Table 1: Inhibitory Activity of Apicidin against HDAC Isoforms (IC50 Values)

HDAC IsoformApicidin IC50 (nM)Apicidin Derivative (API-D) IC50 (nM)
Class I
HDAC13[6]10[10]
HDAC2-15[10]
HDAC311[6], 15.8[2]10[10]
HDAC8750[6]-
Class IIa
HDAC4->10,000[10]
HDAC5->10,000[10]
HDAC7->10,000[10]
HDAC9->10,000[10]
Class IIb
HDAC6>10,000[6], 665.1[2]>10,000[10]
Class IV
HDAC11->10,000[10]

Note: A lower IC50 value indicates greater inhibitory potency. Data for some isoforms were not determined (n.d.) in the cited studies.

Table 2: In Vitro and In Vivo Effects of Apicidin

Cell Line / ModelAssay TypeConcentration / DosageObserved EffectReference
AT-84 Murine OSCC CellsCell Viability≥1 µMSignificant reduction in cell viability.[11]
HeLa CellsCell Proliferation1 µg/mL for 24 hrsLong-lasting anti-proliferative activity.[2]
Ishikawa Endometrial Cancer CellsWestern Blot-Increased acetylated histone H3; decreased HDAC3 & HDAC4 expression.[12]
HL-60 CellsCell Growth100-1000 nMConcentration-dependent growth inhibition.[13]
C3H Mouse (OSCC Allograft)In Vivo Tumor Growth-Inhibited tumor growth by up to 46% over 14 days.[11][14]
Nude Mouse (Endometrial Xenograft)In Vivo Tumor Growth5 mg/kg/day for 21 daysSuppressed tumor growth by up to 53%.[2]

Signaling Pathways and Cellular Consequences

Apicidin's inhibition of HDACs triggers a cascade of downstream events, profoundly impacting cellular function through the modulation of key signaling pathways.

1. Histone Hyperacetylation and Gene Expression: The most direct consequence of Apicidin treatment is the accumulation of acetylated histones H3 and H4.[8][15][16] This leads to the reactivation of gene expression. For example, Apicidin induces cyclin E expression by promoting histone hyperacetylation at Sp1-binding sites within the cyclin E promoter.[17]

2. Cell Cycle Arrest: Apicidin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[9] This is achieved through the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1.[8][9] The induction of p21WAF1/Cip1 leads to the inhibition of cyclin-CDK complexes, which in turn prevents the phosphorylation of the retinoblastoma protein (Rb) and blocks entry into the S phase.[9][16]

Cell_Cycle_Arrest Apicidin Apicidin HDAC HDAC (Class I) Apicidin->HDAC AcHistones Acetylated Histones (Relaxed Chromatin) Apicidin->AcHistones Promotes Histones Histones HDAC->Histones Deacetylates p21 p21WAF1/Cip1 Gene Transcription AcHistones->p21 Activates p21_protein p21WAF1/Cip1 Protein p21->p21_protein Translates to CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits Rb Rb Phosphorylation CDK->Rb Promotes G1_S G1/S Phase Progression Rb->G1_S Promotes

Caption: Apicidin induces G1 cell cycle arrest via HDAC inhibition and p21WAF1/Cip1 induction.

3. Induction of Apoptosis: Apicidin is a potent inducer of apoptosis in various cancer cells.[15][18] This programmed cell death is triggered through multiple mechanisms, including the upregulation of the Fas/Fas ligand system and the modulation of p53-dependent pathways.[6][16] In H-ras-transformed cells, Apicidin upregulates p53, which in turn promotes the expression of the pro-apoptotic protein Bax, leading to the activation of caspases-9 and -6.[16]

4. Inhibition of Cancer Cell Growth and Angiogenesis: In vivo studies have confirmed Apicidin's ability to significantly inhibit tumor growth.[11][12] For instance, it selectively reduces the expression of HDAC8 in oral squamous cell carcinoma, leading to decreased proliferation and tumor suppression.[11] Furthermore, Apicidin exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, a critical process for tumor growth and metastasis.[3]

Tumor_Suppression_Pathway Apicidin Apicidin HDAC8 HDAC8 Expression Apicidin->HDAC8 Apoptosis Apoptosis Apicidin->Apoptosis Induces Autophagy Autophagy Apicidin->Autophagy Induces Proliferation Cell Proliferation HDAC8->Proliferation Promotes OSCC OSCC Growth (In Vitro & In Vivo) Proliferation->OSCC Leads to Apoptosis->OSCC Inhibits Autophagy->OSCC Inhibits

Caption: Apicidin inhibits HDAC8 expression, leading to OSCC cell growth inhibition.[11]

Experimental Protocols

Reproducible and robust experimental design is fundamental to studying HDAC inhibitors. Below are outlines of key methodologies.

1. Fluorescent-Based HDAC Enzymatic Assay (IC50 Determination)

This assay quantifies the enzymatic activity of purified HDAC isoforms and is used to determine the potency (IC50) of inhibitors like Apicidin.[1]

  • Materials:

    • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC8).

    • Fluorogenic substrate (e.g., Fluor de Lys™ Substrate).

    • Fluor de Lys™ Developer.

    • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Apicidin stock solution (in DMSO).

    • Black, flat-bottom 96-well microtiter plates.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of Apicidin in Assay Buffer to create a concentration gradient.

    • Enzyme Reaction: In each well of the microtiter plate, add the HDAC enzyme, the fluorogenic substrate, and either Apicidin (at varying concentrations) or vehicle control (DMSO in Assay Buffer).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to proceed.

    • Development: Add the Developer solution to each well. The developer acts on the deacetylated substrate to generate a fluorescent signal. Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Measurement: Read the fluorescence intensity using a plate reader.

    • Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percentage of HDAC inhibition against the logarithm of Apicidin concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of Apicidin that causes 50% inhibition of the enzyme's activity.[1]

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Serial Dilutions of Apicidin mix Combine Reagents in 96-Well Plate prep_inhibitor->mix prep_reagents Prepare Enzyme and Substrate Solutions prep_reagents->mix incubate Incubate at 37°C mix->incubate develop Add Developer and Incubate at RT incubate->develop read Read Fluorescence develop->read plot Plot % Inhibition vs. [Apicidin] (log scale) read->plot calculate Calculate IC50 via Dose-Response Curve plot->calculate

Caption: General workflow for determining the IC50 of an HDAC inhibitor.[1]

2. Western Blot for Histone H4 Acetylation

This method is used to assess the in-cell efficacy of Apicidin by detecting the level of histone acetylation.

  • Materials:

    • Cell line of interest (e.g., HeLa or AT-84).[8][11]

    • Cell culture medium and supplements.

    • Apicidin.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., Bradford or BCA).

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

    • Primary antibodies: anti-acetylated Histone H4, anti-total Histone H4 (or other loading control like β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Cell Treatment: Culture cells to ~70-80% confluency. Treat cells with various concentrations of Apicidin (e.g., 0, 1, 5 µM) for a set time (e.g., 24 hours).[11]

    • Cell Lysis: Harvest and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8][11]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H4 overnight at 4°C. On a separate blot, or after stripping, probe for a loading control.

    • Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. An increase in the signal for acetylated H4 in Apicidin-treated samples relative to the control indicates effective HDAC inhibition.

Conclusion

Apicidin is a well-characterized HDAC inhibitor that acts primarily on Class I HDACs. Its mechanism involves direct inhibition of the enzyme's catalytic activity, leading to histone hyperacetylation and the subsequent modulation of gene expression. This activity translates into potent anti-cancer effects, including the induction of cell cycle arrest and apoptosis, and the inhibition of tumor growth and angiogenesis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Apicidin and to design novel, highly selective HDAC inhibitors for the treatment of cancer and other diseases.

References

The Biological Activity of Apicidin C in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Apicidin (B1684140), a potent histone deacetylase (HDAC) inhibitor, with a specific focus on its effects on cancer cells. Apicidin, a cyclic tetrapeptide fungal metabolite, has demonstrated significant antiproliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines, making it a subject of considerable interest in oncological research and drug development.[1][2] This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: HDAC Inhibition

Apicidin exerts its primary anticancer effect by inhibiting histone deacetylases (HDACs).[1][3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, Apicidin causes an accumulation of acetylated histones (hyperacetylation), which results in a more relaxed chromatin state.[1][4] This open chromatin structure allows for the transcription of various genes, including critical tumor suppressor genes and cell cycle inhibitors.[1][5]

The primary consequences of Apicidin-induced HDAC inhibition in cancer cells are:

  • Cell Cycle Arrest: Apicidin treatment frequently leads to cell cycle arrest, most notably at the G1 phase.[1][5][6]

  • Induction of Apoptosis: The compound triggers programmed cell death through various intrinsic (mitochondria-dependent) and extrinsic pathways.[1][7][8]

  • Inhibition of Angiogenesis and Invasion: Apicidin has been shown to inhibit the formation of new blood vessels and reduce the invasive potential of cancer cells.[1][3][9]

Apicidin is primarily known as a class I selective HDAC inhibitor, though some studies suggest it may also inhibit other HDACs depending on the cell type.[1][2]

Apicidin_Mechanism_of_Action cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Induction Apicidin Apicidin C HDAC Histone Deacetylases (HDACs) Apicidin->HDAC Inhibits Histones Histone Hyperacetylation HDAC->Histones Prevents Deacetylation GeneExp Altered Gene Expression Histones->GeneExp Promotes Transcription p21 p21WAF1/Cip1 ↑ GeneExp->p21 CyclinsCDKs Cyclins (D1, E) ↓ CDKs (2, 4) ↓ GeneExp->CyclinsCDKs Bax Bax ↑ / Bcl-2 ↓ GeneExp->Bax p21->CyclinsCDKs Inhibits Rb Rb Hypophosphorylation CyclinsCDKs->Rb Phosphorylates G1_Arrest G1 Phase Cell Cycle Arrest Rb->G1_Arrest Leads to CytoC Cytochrome c Release Bax->CytoC Caspases Caspase-9, -3 Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apicidin's mechanism leading to cell cycle arrest and apoptosis.

Quantitative Data on Biological Activity

The efficacy of Apicidin varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of Apicidin

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the concentration of Apicidin required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeIC₅₀ Value (µg/mL)Citation
AGSHuman Stomach Cancer< 0.2[6]
v-ras-transformed NIH3T3Mouse Fibroblast< 0.2[6]
MG63Human Osteosarcoma> 1.0[6]
MCF7Human Breast Cancer> 1.0[6]
ZR-75-1Human Breast Carcinoma> 1.0[6]
CCD-18Co (Normal)Normal Human Colon2.36[6]
K562Human LeukemiaNot specified, but apoptosis induced in a concentration-dependent manner.[7][10]
IshikawaHuman Endometrial CancerNot specified, but proliferation significantly inhibited in a dose-dependent manner.[8]

Note: Sensitivity to Apicidin can vary based on the cell line and assay conditions.

Table 2: Effect of Apicidin on Cell Cycle Distribution in HeLa Cells

Apicidin's impact on cell cycle distribution is a key aspect of its antiproliferative activity.[6]

Treatment% of Cells in G₀-G₁% of Cells in S PhaseCitation
Control45%35%[6]
Apicidin70%8%[6]
Table 3: Apicidin-Induced Changes in Key Regulatory Proteins

Apicidin alters the expression of several proteins crucial for cell cycle control and apoptosis.[4][5][8][11]

ProteinFunctionEffect of ApicidinCancer Type / Cell LineCitation
Acetylated Histone H3/H4Chromatin StructureIncreasedVarious, including HeLa, Endometrial, Ovarian, Breast[4][6][11]
p21WAF1/Cip1CDK InhibitorUpregulatedVarious, including HeLa, Endometrial, Breast[4][5][6][11]
p27KIP1CDK InhibitorUpregulatedEndometrial, Ovarian, Breast[4][11]
GelsolinCell MorphologyUpregulatedHeLa[5][6]
Rb ProteinCell Cycle ProgressionDecreased PhosphorylationHeLa, Breast[5][6][11]
Cyclin D1, EG1/S TransitionDownregulatedEndometrial, Breast[8][11]
CDK2, CDK4Cell Cycle KinasesDownregulatedEndometrial, Breast[8][11]
BaxPro-apoptoticUpregulatedLeukemia, Breast[8][10][11]
Bcl-2Anti-apoptoticDownregulatedEndometrial[8]
Caspase-3, -8, -9Apoptosis ExecutionCleavage/ActivationLeukemia, Endometrial[7][8][10]
PARPDNA RepairCleavageLeukemia, Endometrial[7][8][10]
Bcr-AblOncogenic Fusion ProteinDecreased mRNA and ProteinCML (K562)[7][10]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of Apicidin's effects on cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Culture 1. Cell Culture (e.g., HeLa, K562, MCF-7) Treatment 2. Treatment (Vehicle vs. Apicidin at various concentrations and time points) Culture->Treatment Viability Cell Viability/Proliferation (MTT / SRB Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Detection (Annexin V / TUNEL Assay) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay Analysis 3. Data Collection & Analysis Viability->Analysis CellCycle->Analysis Apoptosis->Analysis WesternBlot->Analysis HDAC_Assay->Analysis

Caption: A typical workflow for evaluating Apicidin's in vitro effects.
Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines (e.g., HeLa, K562, Ishikawa) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.[1]

  • Apicidin Preparation: Apicidin is dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced effects.[1][12]

  • Treatment: Cells are seeded in plates or flasks and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of Apicidin or a vehicle control (DMSO). The cells are incubated for specified time periods (e.g., 24, 48, 72 hours) before being harvested for analysis.[1][7]

Cell Viability/Proliferation Assay (MTT or SRB Assay)
  • Principle: These colorimetric assays measure cell viability. The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, while the SRB assay quantifies total cellular protein.[4][12]

  • Procedure (SRB Assay):

    • Seed cells in 6-well or 96-well plates and treat with Apicidin as described above for 48 hours.[6]

    • Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[6]

    • Wash the plates five times with water and allow them to air dry.

    • Add Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) and incubate for 10 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 10 mM Tris base solution to dissolve the bound dye.

    • Measure the absorbance at 515 nm using a microplate reader to quantify cell density.[12]

Cell Cycle Analysis by Flow Cytometry
  • Principle: This technique measures the DNA content of individual cells to determine their phase in the cell cycle.

  • Procedure:

    • Harvest cells after Apicidin treatment by trypsinization.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C overnight.

    • Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content using a flow cytometer. The percentages of cells in the G₀/G₁, S, and G₂/M phases are determined by analyzing the DNA histogram.[4]

Apoptosis Assay (Annexin V Staining)
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these apoptotic cells.[4]

  • Procedure:

    • Harvest cells after Apicidin treatment and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a vital dye like propidium iodide (PI) to distinguish early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.[4]

Western Blot Analysis
  • Principle: This method is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Lyse Apicidin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p21, Caspase-3, Acetyl-Histone H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

HDAC Activity Assay
  • Principle: This assay measures the enzymatic activity of HDACs in vitro.[6]

  • Procedure:

    • Partially purify nuclear HDAC from cell extracts (e.g., from HeLa cells).[6]

    • Pre-treat the enzyme preparation with various concentrations of Apicidin.

    • Incubate the enzyme with a substrate, such as [³H]acetyl-labeled histones, at 37°C.[6]

    • The reaction releases [³H]acetic acid, which is then extracted with ethyl acetate.

    • Quantify the amount of extracted [³H]acetic acid using scintillation counting. The amount of radioactivity is a measure of the residual HDAC activity.[6]

Conclusion

This compound demonstrates a broad spectrum of antitumor activities against various cancer cell lines. Its primary mechanism, the inhibition of histone deacetylases, triggers a cascade of events including the transcriptional activation of key tumor suppressor genes. This leads to potent biological outcomes such as cell cycle arrest at the G1 phase and the induction of apoptosis through mitochondria-dependent caspase activation.[6][7][10] The comprehensive data and protocols presented in this guide underscore the potential of Apicidin as a therapeutic agent for the treatment of cancer and provide a foundational framework for further research and development in this area.[1][5]

References

Apicidin C: A Technical Guide to its Antiprotozoal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicidin (B1684140) C is a cyclic tetrapeptide belonging to the apicidin family of fungal metabolites. These compounds are potent inhibitors of histone deacetylase (HDAC) enzymes, a mechanism that confers upon them a broad spectrum of antiprotozoal activity, particularly against parasites of the phylum Apicomplexa. This technical guide provides a comprehensive overview of the antiprotozoal properties of Apicidin C, including its mechanism of action, available efficacy data, and detailed experimental protocols for its study. While this compound has been identified as a potent antiprotozoal agent, a significant portion of the available quantitative data does not distinguish between the different apicidin congeners. Therefore, this guide presents the available data for "apicidin" as a close surrogate, with the understanding that the activity of this compound is expected to be comparable.

Introduction

Protozoan parasites are responsible for a significant global burden of disease, affecting millions of people and animals worldwide. The rise of drug-resistant strains necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. Apicidin and its congeners, isolated from fungal fermentations, represent a promising class of compounds with potent activity against a range of protozoan pathogens, including those responsible for malaria, toxoplasmosis, and cryptosporidiosis.[1][2] this compound, a specific congener with a valine substitution, has been identified and is recognized for its potent antiprotozoal effects.[1] The primary molecular target of apicidins is histone deacetylase (HDAC), an enzyme crucial for the regulation of gene expression in eukaryotic cells.[2][3] By inhibiting this enzyme, apicidins induce hyperacetylation of histones, leading to disruption of transcriptional control and ultimately, parasite death.[2]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism underlying the antiprotozoal activity of this compound is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are critical for maintaining the dynamic equilibrium of histone acetylation, a key epigenetic modification that regulates chromatin structure and gene expression.

  • Normal Cellular Function: In a normal cell, HDACs remove acetyl groups from lysine (B10760008) residues on histone tails. This leads to a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.

  • This compound Intervention: this compound binds to the active site of HDAC enzymes, blocking their deacetylating activity.[2]

  • Resulting Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), which alters gene expression patterns.[2]

  • Downstream Effects: The aberrant gene expression disrupts essential cellular processes in the parasite, including cell cycle progression, differentiation, and proliferation, ultimately leading to apoptosis and cell death.[4]

Mechanism of Action of this compound cluster_0 Normal Cellular State cluster_1 This compound Intervention Histone Acetyltransferases (HATs) Histone Acetyltransferases (HATs) Acetylated Histones (Open Chromatin) Acetylated Histones (Open Chromatin) Histone Acetyltransferases (HATs)->Acetylated Histones (Open Chromatin) Acetylation Histone Deacetylases (HDACs) Histone Deacetylases (HDACs) Deacetylated Histones (Condensed Chromatin) Deacetylated Histones (Condensed Chromatin) Histone Deacetylases (HDACs)->Deacetylated Histones (Condensed Chromatin) Deacetylation Inhibited HDACs Inhibited HDACs Acetylated Histones (Open Chromatin)->Histone Deacetylases (HDACs) Gene Transcription Gene Transcription Acetylated Histones (Open Chromatin)->Gene Transcription Transcriptional Repression Transcriptional Repression Deacetylated Histones (Condensed Chromatin)->Transcriptional Repression This compound This compound This compound->Inhibited HDACs Inhibits Hyperacetylation of Histones Hyperacetylation of Histones Inhibited HDACs->Hyperacetylation of Histones Leads to Altered Gene Expression Altered Gene Expression Hyperacetylation of Histones->Altered Gene Expression Parasite Death Parasite Death Altered Gene Expression->Parasite Death Induces

Caption: Signaling pathway of this compound via HDAC inhibition.

Quantitative Data on Antiprotozoal Activity

While this compound is known to be a potent antiprotozoal agent, specific quantitative efficacy data for this congener is limited in the available literature. The following tables summarize the in vitro activity of "apicidin" against a range of Apicomplexan parasites. It is important to note that these values may not be specific to this compound but are representative of the general activity of the apicidin family.

Table 1: In Vitro Antiprotozoal Efficacy of Apicidin [2]

Parasite SpeciesMinimal Inhibitory Concentration (ng/mL)
Eimeria tenella62
Toxoplasma gondii8
Plasmodium falciparum125
Cryptosporidium parvum30
Neospora caninum15
Babesia jellisoni4
Caryospora bigenetica8

Table 2: In Vitro IC50 Values of Apicidin Against HDAC Isoforms [5]

HDAC IsoformIC50 (nM)
HDAC315.8
HDAC6665.1

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the antiprotozoal properties of this compound.

In Vitro Drug Susceptibility Assay for Apicomplexan Parasites

This protocol describes a general method for assessing the in vitro efficacy of this compound against intracellular Apicomplexan parasites, such as Toxoplasma gondii or Plasmodium falciparum.

In Vitro Drug Susceptibility Assay Workflow start Start host_cell_culture Culture host cells to confluence in microplates start->host_cell_culture parasite_infection Infect host cell monolayer with parasites host_cell_culture->parasite_infection drug_treatment Add serial dilutions of this compound parasite_infection->drug_treatment incubation Incubate for 24-72 hours drug_treatment->incubation quantification Quantify parasite growth (e.g., reporter gene assay, microscopy, PCR) incubation->quantification data_analysis Calculate IC50 values quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antiprotozoal drug susceptibility assay.

Materials:

  • Host cell line appropriate for the parasite (e.g., human foreskin fibroblasts for T. gondii, human red blood cells for P. falciparum)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Parasite culture

  • Microplates (96-well)

  • Incubator (37°C, 5% CO2)

  • Method for quantifying parasite growth (e.g., SYBR Green for P. falciparum, β-galactosidase reporter assay for engineered T. gondii)

Procedure:

  • Host Cell Seeding: Seed host cells into 96-well microplates and allow them to grow to confluence.

  • Drug Preparation: Prepare serial dilutions of this compound in the appropriate culture medium.

  • Parasite Infection: Infect the host cell monolayers with parasites.

  • Drug Application: Remove the infection medium and add the medium containing the serial dilutions of this compound. Include appropriate controls (no drug, vehicle control).

  • Incubation: Incubate the plates for a period that allows for parasite replication (typically 24-72 hours).

  • Quantification of Parasite Growth: Measure parasite viability or proliferation using a suitable method.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the ability of this compound to inhibit HDAC activity.

HDAC Activity Assay Workflow start Start prepare_reagents Prepare HDAC enzyme, substrate, and this compound dilutions start->prepare_reagents add_inhibitor Add this compound to microplate wells prepare_reagents->add_inhibitor add_enzyme Add HDAC enzyme to wells add_inhibitor->add_enzyme pre_incubation Pre-incubate to allow inhibitor-enzyme interaction add_enzyme->pre_incubation add_substrate Add fluorogenic HDAC substrate to initiate reaction pre_incubation->add_substrate incubation Incubate to allow for enzymatic reaction add_substrate->incubation stop_and_develop Add developer to stop the reaction and generate fluorescent signal incubation->stop_and_develop measure_fluorescence Measure fluorescence stop_and_develop->measure_fluorescence calculate_inhibition Calculate percent inhibition and IC50 measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a fluorometric HDAC activity assay.

Materials:

  • Recombinant HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer

  • This compound stock solution

  • Developer solution

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, fluorogenic substrate, and serial dilutions of this compound in assay buffer.

  • Inhibitor Addition: Add the this compound dilutions to the wells of a black 96-well plate. Include controls for no inhibitor and no enzyme.

  • Enzyme Addition: Add the HDAC enzyme to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate for a short period to allow for the interaction between the inhibitor and the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined time.

  • Signal Development: Add the developer solution to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.[6]

In Vivo Efficacy Study in a Murine Malaria Model

This protocol outlines a general procedure for evaluating the in vivo antimalarial activity of this compound using a Plasmodium berghei infection model in mice.[2]

Materials:

  • BALB/c mice

  • Plasmodium berghei infected erythrocytes

  • This compound formulation for in vivo administration (e.g., in a vehicle of DMSO and mouse serum)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Microscope and slides for blood smear analysis

Procedure:

  • Infection: Infect mice intraperitoneally (i.p.) with P. berghei-infected erythrocytes.

  • Treatment Initiation: Begin treatment with this compound a few hours post-infection.

  • Dosing Regimen: Administer this compound to the treatment group of mice via the desired route (e.g., oral gavage or i.p. injection) according to a predefined dosing schedule (e.g., twice daily for several consecutive days). A control group should receive the vehicle alone.

  • Monitoring: Monitor the health of the mice daily.

  • Parasitemia Determination: At specified time points, collect blood samples from the tail vein, prepare thin blood smears, and stain with Giemsa. Determine the percentage of parasitized erythrocytes by microscopic examination.

  • Data Analysis: Compare the parasitemia levels and survival rates between the this compound-treated group and the control group to assess the in vivo efficacy of the compound.

Conclusion

This compound is a promising antiprotozoal agent that targets a key enzymatic pathway in a wide range of pathogenic protozoa. Its mode of action, through the inhibition of histone deacetylases, represents a valuable therapeutic strategy, particularly in the face of growing resistance to existing drugs. While further studies are required to fully elucidate the specific efficacy and pharmacokinetic profile of this compound, the available data for the apicidin class of compounds strongly supports its potential for further development as a novel antiparasitic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the antiprotozoal properties of this and other HDAC inhibitors.

References

Apicidin Analogs: A Technical Guide to the Structural Distinctions of Apicidin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicidin (B1684140), a cyclic tetrapeptide histone deacetylase (HDAC) inhibitor, has garnered significant attention for its potent antiprotozoal and anticancer activities. Naturally occurring analogs of Apicidin, including Apicidin A, B, and C, exhibit variations in their chemical structures that influence their biological efficacy. This technical guide provides an in-depth analysis of the structural differences between Apicidin C and its counterparts, Apicidin A and B. It includes a detailed comparison of their chemical properties, methodologies for their isolation and characterization, and an overview of their mechanism of action. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of Apicidin-based therapeutics.

Introduction

Apicidins are a class of cyclic tetrapeptides originally isolated from the fungus Fusarium pallidoroseum. Their primary mechanism of action involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, apicidins induce hyperacetylation of histones, leading to chromatin relaxation and altered gene transcription, which can result in cell cycle arrest, differentiation, and apoptosis in cancer cells and various parasites.

The parent compound, often referred to as Apicidin or Apicidin A, is cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl).[1] Natural structural variations of this core scaffold have been identified, giving rise to congeners such as Apicidin B and this compound. These subtle molecular modifications can significantly impact the compound's biological activity and selectivity. Understanding these structural nuances is paramount for the rational design of novel HDAC inhibitors with improved therapeutic profiles.

Structural Elucidation of Apicidin A, B, and C

The fundamental structural framework of apicidins consists of a cyclic tetrapeptide. The key distinctions between Apicidin A, B, and C lie in the specific amino acid residues incorporated into this cyclic structure.

  • Apicidin (Apicidin A): The archetypal molecule of this class, it contains L-isoleucine and D-pipecolinic acid residues.[2]

  • Apicidin B: This analog is characterized by the substitution of the D-pipecolinic acid residue found in Apicidin A with a proline residue.[3]

  • This compound: In this variant, the L-isoleucine residue of Apicidin A is replaced by a valine residue.[3]

These substitutions result in differences in their molecular formulas and weights, as detailed in the comparative data table below.

Visualization of Structural Differences

The following diagrams illustrate the chemical structures of Apicidin A, B, and C, highlighting the key points of variation.

Figure 1: Chemical Structures of Apicidin A, B, and C.

Comparative Physicochemical and Biological Data

The structural modifications among Apicidin A, B, and C lead to distinct physicochemical properties and biological activities. The following table summarizes key quantitative data for these compounds.

PropertyApicidin (Apicidin A)Apicidin BThis compound
Molecular Formula C34H49N5O6[4]C33H47N5O6[3]C33H47N5O6[3]
Molecular Weight 623.8 g/mol [2]609.7 g/mol [3]609.7 g/mol [3]
Key Structural Feature Isoleucine, Pipecolinic AcidIsoleucine, Proline Valine , Pipecolinic Acid
HDAC Inhibition (IC50) 0.7 nM (total HDACs)[5]10 nM (Eimeria tenella HDAC)[3]6 nM (Eimeria tenella HDAC)[3][6]
Antiprotozoal Activity (MIC) B. jellisoni: 6.4 nM, E. tenella: 100 nM, P. falciparum: 201 nM[3]B. jellisoni: 12.8 nM, E. tenella: 411 nM, P. falciparum: 189 nM[3]B. jellisoni: 0.8 nM, E. tenella: 101 nM, P. falciparum: 69 nM[3]

Experimental Protocols

This section outlines the general methodologies employed for the isolation, structural characterization, and biological evaluation of apicidins.

Isolation and Purification

Apicidins are typically isolated from fungal fermentation broths. The following is a generalized workflow for their purification.

Isolation_Workflow culture Fungal Fermentation (e.g., Fusarium pallidoroseum) extraction Solvent Extraction (e.g., Methyl Ethyl Ketone) culture->extraction concentration Concentration in vacuo extraction->concentration sephadex Sephadex LH-20 Chromatography (Methanol) concentration->sephadex silica Silica Gel Chromatography sephadex->silica hplc Reverse-Phase HPLC silica->hplc pure_compounds Pure Apicidin Analogs (A, B, C) hplc->pure_compounds Apoptosis_Pathway Apicidin Apicidin HDAC HDAC Inhibition Apicidin->HDAC Histone_Hyperacetylation Histone Hyperacetylation HDAC->Histone_Hyperacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression p53 p53 Upregulation Gene_Expression->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Apicidin C: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apicidin (B1684140) C, a cyclic tetrapeptide of fungal origin, is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative activity in a range of cancer cell lines. By inducing histone hyperacetylation, Apicidin C alters the chromatin landscape, leading to the transcriptional activation of key cell cycle regulators. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effects on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its primary biological effect through the inhibition of Class I histone deacetylases (HDACs). HDACs are crucial enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that facilitates the transcription of genes involved in cell cycle control.[1][2][3]

Quantitative Analysis of this compound's Impact on Cell Cycle and Protein Expression

The anti-proliferative effects of this compound are manifested through its ability to induce cell cycle arrest, primarily at the G1/S transition, and to modulate the expression of key cell cycle regulatory proteins. The following tables summarize the available quantitative data from various studies.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentDuration% Cells in G0/G1% Cells in S Phase% Cells in G2/MReference
Control (0.1% DMSO)24 hours45%35%20%[4]
1 µg/mL this compound24 hours70%8%22%[4]

Table 2: Qualitative Effects of this compound on Cell Cycle Regulatory Proteins in MCF-7 Breast Cancer Cells

ProteinEffect of 300 nM this compoundReference
p21Waf1Significantly Induced[5]
p27Kip1Significantly Induced[5]
Cyclin D1Markedly Decreased[5]
CDK4Markedly Decreased[5]
Cyclin EMarkedly Decreased[5]
CDK2Markedly Decreased[5]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / Effective ConcentrationTreatment DurationReference
HeLaCervical CancerInduces G1 arrest at 1 µg/mL24 hours[4][6]
MCF-7Breast Cancer (ER-positive)300 nM (induces p21Waf1 and p27Kip1)Not Specified[5][6]
MDA-MB-231Breast Cancer (ER-negative)Less sensitive than MCF-7Not Specified[6]
MDA-MB-435MelanomaInduces cell cycle suppression0-48 hours[6][7]
H-ras MCF10ABreast Epithelial (H-ras transformed)Growth inhibition observedNot Specified[6]
v-ras-NIH3T3Mouse FibrosarcomaIC50 < 0.2 µg/mLNot Specified[4][6]
AGSStomach CancerIC50 < 0.2 µg/mLNot Specified[4]
MG63OsteosarcomaIC50 > 1 µg/mLNot Specified[4]
ZR-75-1Breast CarcinomaIC50 > 1 µg/mLNot Specified[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows for essential experimental procedures.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Apicidin_Signaling Apicidin This compound HDAC HDAC Apicidin->HDAC Inhibition Acetylated_Histones Acetylated Histones Apicidin->Acetylated_Histones Accumulation Histones Histones HDAC->Histones Deacetylation p21_Gene p21WAF1/Cip1 Gene Transcription Acetylated_Histones->p21_Gene Activation p21_Protein p21WAF1/Cip1 Protein p21_Gene->p21_Protein Cyclin_CDK Cyclin D1/CDK4 Cyclin E/CDK2 p21_Protein->Cyclin_CDK Inhibition G1_Arrest G1 Phase Arrest Rb Rb Cyclin_CDK->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibition E2F->pRb Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation S_Phase_Genes->G1_Arrest Blockage

Caption: this compound inhibits HDAC, leading to histone hyperacetylation and increased p21 expression, which in turn inhibits Cyclin/CDK complexes, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Seed Cells Treat Treat with this compound (or vehicle control) Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix in 70% Ethanol (B145695) Harvest->Fix Stain Stain with Propidium (B1200493) Iodide and RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine Cell Cycle Distribution Analyze->End

Caption: Workflow for analyzing cell cycle distribution after this compound treatment using propidium iodide staining and flow cytometry.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Start Treat Cells with this compound Lyse Lyse Cells and Quantify Protein Start->Lyse Separate Separate Proteins by SDS-PAGE Lyse->Separate Transfer Transfer to Membrane Separate->Transfer Block Block Membrane Transfer->Block Incubate_Primary Incubate with Primary Antibody Block->Incubate_Primary Incubate_Secondary Incubate with Secondary Antibody Incubate_Primary->Incubate_Secondary Detect Detect Signal Incubate_Secondary->Detect End Analyze Protein Expression Detect->End

Caption: Standard workflow for analyzing the expression of cell cycle regulatory proteins using Western blotting.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard cell cycle analysis procedures.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration.

  • Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol provides a general procedure for Western blot analysis.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or Nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-CDK4, anti-Rb, anti-p-Rb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound has emerged as a promising anti-cancer agent due to its potent inhibition of histone deacetylases and subsequent induction of cell cycle arrest. The primary mechanism involves the upregulation of the CDK inhibitor p21WAF1/Cip1, leading to a halt in the G1 phase of the cell cycle. While existing research provides a solid foundation for understanding its mode of action, further studies are warranted to fully elucidate its therapeutic potential. Specifically, comprehensive dose-response and time-course studies across a wider range of cancer cell lines are needed to establish optimal treatment regimens. Furthermore, quantitative analysis of the expression changes of a broader panel of cell cycle regulatory proteins will provide a more complete picture of this compound's molecular effects. Such investigations will be crucial for the rational design of future clinical trials and the development of this compound as a targeted cancer therapy.

References

Apicidin C and Histone Hyperacetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicidin (B1684140) C, a cyclic tetrapeptide of fungal origin, is a potent inhibitor of histone deacetylases (HDACs). By inducing histone hyperacetylation, Apicidin C modulates the expression of a variety of genes implicated in critical cellular processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on histone hyperacetylation, and its subsequent impact on cell cycle progression and apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of epigenetics and cancer therapeutics.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the lysine (B10760008) residues of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.[2]

This compound is a fungal metabolite that has been identified as a potent, cell-permeable inhibitor of HDACs.[2][3] Its ability to induce histone hyperacetylation leads to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in a wide range of cancer cell lines.[4][5] This guide will delve into the technical details of this compound's function and provide practical information for researchers in the field.

Mechanism of Action: HDAC Inhibition and Histone Hyperacetylation

This compound exerts its biological effects primarily through the inhibition of Class I and some Class II histone deacetylases.[6][7] Structurally, this compound is a cyclic tetrapeptide that interacts with the active site of HDAC enzymes. The ketone group within the this compound molecule is thought to chelate the zinc ion that is essential for the catalytic activity of HDACs, thereby blocking their deacetylase function.[1]

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, a state known as histone hyperacetylation. This hyperacetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes.[1]

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been evaluated across various cancer cell lines and against different HDAC isoforms. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
AGSStomach Cancer< 0.2 µg/mL[4]
v-ras-transformed NIH3T3Mouse Fibrosarcoma< 0.2 µg/mL[4]
HeLaCervical Cancer~1 µg/mL (for 50% inhibition of [3H]thymidine incorporation)[4]
MG63Osteosarcoma> 1 µg/mL[4]
MCF7Breast Cancer> 1 µg/mL[4]
ZR-75-1Breast Carcinoma> 1 µg/mL[4]
K562Chronic Myelogenous LeukemiaInduces apoptosis in a concentration-dependent manner[8][9]
IshikawaEndometrial CancerSensitive to growth inhibition[5]
SK-OV-3Ovarian CancerSensitive to growth inhibition[5]
AT-84Murine Oral Squamous Cell CarcinomaSignificant inhibition of cell viability[2]

Table 2: Inhibitory Activity of Apicidin against HDAC Isoforms

HDAC IsoformIC50 (nM)Reference
HDAC1-[7]
HDAC2-[7]
HDAC315.8[3]
HDAC6665.1[3]
HDAC8-[7]

Note: Some studies report EC50 values or qualitative selectivity, which have been noted where specific IC50 values are unavailable.[6][7]

Signaling Pathways Modulated by this compound

The induction of histone hyperacetylation by this compound triggers a cascade of downstream signaling events, primarily affecting pathways involved in cell cycle control and apoptosis.

Cell Cycle Arrest Pathway

This compound treatment leads to G1 phase cell cycle arrest in many cancer cell lines.[4] This is primarily achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/Cip1. The p21 protein binds to and inhibits the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4 and Cyclin E/CDK2), which are essential for the G1/S phase transition. The induction of p21 can occur through both p53-dependent and p53-independent mechanisms.[10][11][12][13][14]

G1_Arrest_Pathway Apicidin This compound HDAC HDAC Inhibition Apicidin->HDAC Histone_Hyperacetylation Histone Hyperacetylation HDAC->Histone_Hyperacetylation p21_Gene p21 Gene Transcription Histone_Hyperacetylation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein Cyclin_CDK Cyclin D/CDK4 Cyclin E/CDK2 p21_Protein->Cyclin_CDK Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest G1_S_Transition G1/S Phase Transition Cyclin_CDK->G1_S_Transition G1_S_Transition->Cell_Cycle_Arrest

Apicidin-induced G1 cell cycle arrest pathway.
Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[8][9] This pathway is regulated by the Bcl-2 family of proteins. This compound treatment leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[15] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave various cellular substrates, ultimately leading to programmed cell death.[16]

Intrinsic_Apoptosis_Pathway Apicidin This compound HDAC HDAC Inhibition Apicidin->HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Bax_Bcl2 Increased Bax/Bcl-2 Ratio Gene_Expression->Bax_Bcl2 Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Apicidin-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability and to calculate its IC50 value.[17][18][19][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Apicidin Treat with this compound (Serial Dilutions) Incubate_24h->Treat_Apicidin Incubate_Treatment Incubate (24-72h) Treat_Apicidin->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Viability & IC50 Read_Absorbance->Analyze_Data

Experimental workflow for the MTT assay.
Western Blot Analysis of Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., p21, acetylated histones) following this compound treatment.[21][22][23][24][25]

Materials:

  • 6-well cell culture plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15% for histones, 12% for p21)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound, and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL reagent, and visualize the protein bands using an imaging system.

DAPI Staining for Apoptosis

This protocol is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed and fragmented nuclei.[26][27][28][29][30]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)

  • Mounting medium with antifade reagent

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization (Optional): For intracellular targets, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash cells with PBS and incubate with DAPI staining solution for 5-15 minutes at room temperature in the dark.

  • Washing and Mounting: Wash cells with PBS to remove excess DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Visualization: Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei.

Conclusion

This compound is a powerful tool for studying the role of histone acetylation in gene regulation and for exploring novel anti-cancer therapeutic strategies. Its ability to induce histone hyperacetylation leads to well-defined downstream effects on cell cycle control and apoptosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the mechanisms of this compound and to develop its potential as a therapeutic agent. As our understanding of the epigenetic landscape of cancer continues to grow, the importance of specific and potent HDAC inhibitors like this compound in both basic research and clinical applications is likely to increase.

References

Methodological & Application

Preparation of Apicidin C Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apicidin C is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), making it a valuable tool in cancer research and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Introduction

This compound is a cyclic tetrapeptide of fungal origin that exhibits broad-spectrum anti-protozoal and anti-proliferative activities.[1] Its primary mechanism of action is the inhibition of histone deacetylases, which play a crucial role in the epigenetic regulation of gene expression.[1] Due to its potent biological activity, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies. This application note outlines the necessary information and a step-by-step protocol for preparing a stable and reliable this compound stock solution.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 623.78 g/mol [2][3][4]
Molecular Formula C₃₄H₄₉N₅O₆[4][5]
Appearance Crystalline solid / White to off-white powder[2][3][6]
Solubility in DMSO ~1 mg/mL to 25 mg/mL (may require warming)[3][4][6]
Solubility in Ethanol ~1 mg/mL to 2 mM[1][7][8]
Storage (Solid) -20°C, desiccated, for up to 24 months[1][9]
Storage (Stock in DMSO) -20°C for up to 3 months; -80°C for up to 6 months[3][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound (solid powder)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure
  • Equilibrate this compound: Before opening, allow the vial of solid this compound to warm to room temperature to prevent condensation of moisture.[9]

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.24 mg of this compound (Molecular Weight = 623.78 g/mol ).

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, if you weighed 6.24 mg, add 1 mL of DMSO.

  • Aid Dissolution (if necessary): this compound's solubility in DMSO can be limited.[2][10] If the powder does not dissolve completely with vortexing, the following steps can be taken:

    • Gently warm the solution at 37°C for 10-15 minutes.[2][9]

    • Briefly sonicate the solution in an ultrasonic bath.[2][9]

  • Ensure Complete Dissolution: Vortex the solution thoroughly to ensure it is homogenous and all the solid has dissolved. The solution should be clear.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.[9]

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[3][9]

Diagrams

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound to Room Temperature weigh Weigh Desired Amount of this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_sol Is Solution Clear? dissolve->check_sol aid_sol Warm to 37°C and/or Sonicate check_sol->aid_sol No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes aid_sol->dissolve store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

Safety Precautions

This compound is a potent biological agent. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting

  • Precipitate Observed After Thawing: If a precipitate is observed in the stock solution after thawing, gently warm the tube to 37°C and vortex.[9] Brief sonication can also be used to redissolve the compound.[9] Always ensure the solution is clear before use.

  • Inconsistent Experimental Results: If you observe inconsistent or lower-than-expected activity, it may be due to improper storage or multiple freeze-thaw cycles.[9] It is recommended to use a fresh aliquot or prepare a new stock solution. Also, ensure the final concentration of DMSO in your cell culture medium is not cytotoxic (typically <0.5%).

References

Using Apicidin C in a Histone Hyperacetylation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a critical epigenetic modification influencing chromatin structure and gene expression. The dynamic balance of this modification is maintained by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDACs attractive therapeutic targets. Apicidin, a cyclic tetrapeptide of fungal origin, is a potent, cell-permeable inhibitor of class I histone deacetylases.[1][2] By inhibiting HDACs, Apicidin leads to the accumulation of acetylated histones (histone hyperacetylation), which in turn can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] These application notes provide detailed protocols for utilizing Apicidin to induce and measure histone hyperacetylation, a key method for studying its mechanism of action and for screening novel HDAC inhibitors.

Mechanism of Action of Apicidin

Apicidin exerts its biological effects by inhibiting the enzymatic activity of histone deacetylases.[1] This inhibition disrupts the equilibrium between histone acetylation and deacetylation, leading to a global increase in the acetylation levels of histones, particularly histones H3 and H4.[3] This hyperacetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin structure allows for greater accessibility of transcriptional machinery to DNA, leading to altered gene expression.

Quantitative Data Summary

The following tables summarize quantitative data from studies using Apicidin to induce histone hyperacetylation. These values can serve as a starting point for experimental design.

Table 1: Dose-Dependent Effect of Apicidin on Histone H4 Acetylation in HeLa Cells [4]

Apicidin Concentration (µg/mL)Duration of Treatment (hours)Observed Effect on Acetylated Histone H4
024Low basal level
0.0524Increased acetylation
0.124Further increased acetylation
0.524Maximum acetylation observed
1.024Similar to 0.5 µg/mL

Table 2: In Vitro Inhibition of HeLa Cell HDAC Activity by Apicidin [4]

Apicidin ConcentrationInhibition of HDAC Activity
0.003 µg/mL (5 nM)50% (IC₅₀)
0.025 µg/mL (40 nM)Maximal inhibition

Table 3: Time-Course of Apicidin-Induced Histone H4 Hyperacetylation in HL-60 Cells [5]

Apicidin Concentration (nM)Duration of TreatmentObserved Effect on Acetylated Histone H4
100Time-dependent increasePersistent hyperacetylation

Experimental Protocols

Protocol 1: Induction of Histone Hyperacetylation in Cultured Cells

This protocol describes the treatment of cultured cells with Apicidin to induce histone hyperacetylation, which can then be analyzed by methods such as Western blotting.

Materials:

  • Cultured cells (e.g., HeLa, HL-60)

  • Complete cell culture medium

  • Apicidin (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare fresh dilutions of Apicidin in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 0, 0.05, 0.1, 0.5, 1.0 µg/mL).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Apicidin. Include a vehicle control (DMSO) at the same concentration as the highest Apicidin treatment.

  • Incubate the cells for the desired time period (e.g., 24 to 48 hours). A time-course experiment can also be performed to determine the optimal treatment duration.[4]

  • After incubation, wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and proceed with histone extraction.

Protocol 2: Histone Extraction (Acid Extraction Method)

This protocol details the isolation of histone proteins from cultured cells for subsequent analysis.[6][7]

Materials:

  • Cell pellet from Protocol 1

  • Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

  • 0.4 N Sulfuric Acid (H₂SO₄)

  • Trichloroacetic acid (TCA)

  • Ice-cold acetone

  • Protease and HDAC inhibitors (e.g., sodium butyrate)

Procedure:

  • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 30 minutes with intermittent vortexing to lyse the cells.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on a rotator for at least 1 hour or overnight at 4°C to extract the basic histone proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the cellular debris.

  • Transfer the supernatant containing the histones to a new tube.

  • Precipitate the histones by adding TCA to a final concentration of 33% and incubating on ice for at least 30 minutes.[7]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

  • Wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet and resuspend it in an appropriate buffer (e.g., water or a buffer compatible with downstream applications).

  • Determine the protein concentration using a suitable assay (e.g., Bradford assay).

Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol describes the detection of acetylated histones by Western blotting.[6]

Materials:

  • Histone extracts from Protocol 2

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boiling for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Use an antibody specific for the acetylated form of the histone of interest and a control antibody for the total histone to normalize the results.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Protocol 4: In Vitro HDAC Activity Assay (Fluorometric)

This protocol provides a general method for measuring HDAC activity in vitro and assessing the inhibitory effect of Apicidin. This can be adapted from commercially available kits.[8][9][10]

Materials:

  • Partially purified or recombinant HDAC enzyme

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin)

  • Apicidin

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of Apicidin in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).

  • Add the different concentrations of Apicidin or vehicle control to the respective wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate to release the fluorophore.[8]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC-based substrates).[11]

  • Calculate the percent inhibition for each Apicidin concentration relative to the vehicle control.

Visualizations

G Mechanism of Apicidin-Induced Histone Hyperacetylation Apicidin Apicidin HDAC Histone Deacetylase (HDAC) Apicidin->HDAC Inhibition AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylation DeacetylatedHistone Deacetylated Histone OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin Promotes Chromatin Condensed Chromatin (Transcriptional Repression) DeacetylatedHistone->Chromatin Leads to HAT Histone Acetyltransferase (HAT) HAT->DeacetylatedHistone Acetylation

Caption: Apicidin inhibits HDACs, leading to histone hyperacetylation.

G Experimental Workflow for Histone Hyperacetylation Assay cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Histone Extraction cluster_analysis 3. Analysis CellSeeding Seed Cells ApicidinTreatment Treat with Apicidin (Dose-Response/Time-Course) CellSeeding->ApicidinTreatment CellHarvest Harvest Cells ApicidinTreatment->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis AcidExtraction Acid Extraction of Histones CellLysis->AcidExtraction ProteinQuant Protein Quantification AcidExtraction->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Detection Detection & Quantification WesternBlot->Detection

Caption: Workflow for analyzing Apicidin-induced histone hyperacetylation.

References

Application Notes and Protocols for Studying Plasmodium falciparum with Apicidin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apicidin (B1684140) C, a cyclic tetrapeptide derived from Fusarium species, is a potent inhibitor of histone deacetylase (HDAC) enzymes in a variety of organisms, including the human malaria parasite, Plasmodium falciparum.[1][2][3] Its ability to induce hyperacetylation of histones and consequently alter gene expression makes it a valuable tool for studying the epigenetic regulation of the parasite's life cycle.[2][4] These application notes provide detailed protocols for utilizing Apicidin C to investigate its effects on P. falciparum, including its impact on parasite growth, histone acetylation, cell cycle progression, and apoptosis.

Mechanism of Action

This compound exerts its antiparasitic activity by inhibiting Class I and II HDACs in P. falciparum.[4] HDACs are crucial enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes an accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4 histones.[2][4] This open chromatin state leads to the deregulation of gene expression, affecting a large percentage of the parasite's genome.[4] This disruption of the normal transcriptional program ultimately results in cell cycle arrest and parasite death.[4]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound against P. falciparum.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

ParameterValueP. falciparum Strain(s)Reference
IC₅₀0.67 µMNot Specified[5]
IC₉₀70 nMNot Specified[4]
Minimal Inhibitory ConcentrationLow ng/mL levelsDd2[2]

Table 2: Effect of this compound (70 nM) on Gene Expression in P. falciparum (6-hour treatment) *

Parasite StagePercentage of Genome with Altered Expression (≥2-fold change)Reference
Ring (6-14 hpi)59.8%[4]
Trophozoite (20-28 hpi)33.8%[4]
Schizont (34-42 hpi)51.5%[4]

Experimental Protocols

In Vitro Antimalarial Activity Assay

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against asexual stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)

  • Human erythrocytes (O+)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin (B1150181), 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronize P. falciparum culture to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle).

  • Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.

Histone Hyperacetylation Assay (Western Blot)

This protocol assesses the effect of this compound on the acetylation status of parasite histones.

Materials:

  • Synchronized P. falciparum culture (trophozoite stage)

  • This compound

  • DMSO (vehicle control)

  • Saponin

  • PBS

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3 as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat synchronized trophozoite-stage parasites with this compound (e.g., 70 nM) or DMSO for a defined period (e.g., 1, 2, 4 hours).

  • Harvest the parasites by centrifugation and lyse the infected erythrocytes with 0.05% saponin in PBS.

  • Wash the parasite pellet with PBS and lyse with RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of histone acetylation.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on the cell cycle progression of P. falciparum.

Materials:

  • Synchronized P. falciparum culture (ring stage)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Fixation/permeabilization solution (e.g., 4% paraformaldehyde in PBS, then 0.1% Triton X-100 in PBS)

  • RNase A

  • Propidium Iodide (PI) or SYBR Green I staining solution

  • Flow cytometer

Procedure:

  • Treat synchronized ring-stage parasites with this compound (e.g., 70 nM) or DMSO.

  • Take samples at different time points (e.g., 12, 24, 36, 48 hours).

  • Harvest the cells and wash with PBS.

  • Fix and permeabilize the cells.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with PI or SYBR Green I.

  • Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA stain.

  • Analyze the data to generate histograms of DNA content, which will show the distribution of parasites in the G1 (rings), S (trophozoites), and G2/M (schizonts) phases of the cell cycle.

Apoptosis Detection by TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of apoptosis, induced by this compound.

Materials:

  • Synchronized P. falciparum culture

  • This compound

  • DMSO (vehicle control)

  • Positive control (e.g., DNase I)

  • In situ cell death detection kit (TUNEL-based, e.g., with TMR red)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat parasites with this compound for a desired time. Include untreated and positive controls.

  • Prepare thin blood smears on microscope slides.

  • Fix the smears with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

  • Perform the TUNEL reaction according to the manufacturer's instructions. This typically involves incubating the slides with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

  • Wash the slides to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the slides and visualize under a fluorescence microscope.

  • Apoptotic cells will show red fluorescence (from TMR red-dUTP) co-localized with the blue nuclear stain.

Visualizations

ApicidinC_Mechanism cluster_parasite Plasmodium falciparum ApicidinC This compound HDAC Histone Deacetylase (HDAC) ApicidinC->HDAC Inhibits AcetylatedHistones Hyperacetylated Histones Histones Histone Proteins HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Deregulated Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental_Workflow cluster_culture Parasite Culture & Treatment cluster_assays Downstream Assays start Synchronized P. falciparum Culture treat Treat with this compound start->treat growth Growth Inhibition Assay (IC50) treat->growth western Histone Acetylation (Western Blot) treat->western facs Cell Cycle Analysis (Flow Cytometry) treat->facs tunel Apoptosis Detection (TUNEL) treat->tunel

Caption: General experimental workflow for studying this compound effects.

References

Unveiling Epigenetic Modifications: Western Blot Analysis of Histone Acetylation Following Apicidin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetylation is a pivotal epigenetic modification influencing chromatin structure and gene expression. This dynamic process is regulated by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Apicidin C, a potent, cell-permeable fungal metabolite, is a well-characterized HDAC inhibitor.[1] By obstructing the removal of acetyl groups from histone proteins, this compound induces a state of hyperacetylation, which is linked to a more relaxed chromatin architecture and subsequent alterations in gene expression.[1] These changes can lead to profound cellular effects, including cell cycle arrest and apoptosis.[2] Western blotting is a fundamental and widely utilized technique to qualitatively and quantitatively assess the changes in histone acetylation levels following treatment with HDAC inhibitors like this compound. This document provides detailed protocols and application notes for performing Western blot analysis to investigate the effects of this compound on histone acetylation.

Mechanism of Action of this compound

This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs.[3] This inhibition leads to an accumulation of acetylated histones, disrupting the normal balance of histone acetylation.[3] The increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with the negatively charged DNA backbone. This results in a more open chromatin conformation, allowing transcriptional machinery to access DNA and modulate gene expression. These molecular events can trigger various cellular responses, including cell cycle arrest and apoptosis.[1][2]

cluster_cell Cell cluster_nucleus Nucleus cluster_effects Cellular Effects Apicidin This compound HDAC Histone Deacetylase (HDAC) Apicidin->HDAC Inhibits Histone_acetylated Acetylated Histones (Relaxed Chromatin) HDAC->Histone_acetylated Removes acetyl groups HAT Histone Acetyltransferase (HAT) Histone_deacetylated Deacetylated Histones (Condensed Chromatin) HAT->Histone_deacetylated Adds acetyl groups Gene_expression Altered Gene Expression Histone_acetylated->Gene_expression Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis

Caption: Mechanism of action of this compound, a histone deacetylase inhibitor.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cells of interest (e.g., HeLa, Jurkat) in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) for a predetermined duration (e.g., 24 hours).[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.[1]

Histone Extraction (Acid Extraction Method)

This method is commonly used to enrich for histone proteins.[1][4]

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.

  • Nuclei Isolation: Centrifuge the cell lysate to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid or 0.2 N HCl and incubate with rotation overnight at 4°C to extract the basic histone proteins.[1][5]

  • Debris Removal: Centrifuge to pellet the cellular debris.

  • Histone Precipitation: Transfer the supernatant containing the histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) or 8 volumes of ice-cold acetone (B3395972) and incubating at -20°C.[6][7]

  • Washing and Solubilization: Pellet the histones by centrifugation, wash the pellet with ice-cold acetone, and air-dry.[6] Resuspend the histone pellet in distilled water or a suitable buffer.[6]

Protein Quantification

Determine the protein concentration of the histone extracts using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent steps.[5]

SDS-PAGE and Electrotransfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 15-20 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to achieve good resolution of the low molecular weight histone proteins.[8] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8] Due to the small size of histones, ensure the transfer conditions are optimized for their efficient retention on the membrane.[9]

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in the blocking buffer.[1] The incubation is typically performed overnight at 4°C with gentle agitation.[1] It is also recommended to probe a separate membrane with an antibody against a total histone (e.g., anti-Histone H3) to serve as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[1]

  • Final Washes: Repeat the washing steps as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

cluster_prep Sample Preparation cluster_blot Western Blot cluster_analysis Data Analysis Cell_culture 1. Cell Culture & this compound Treatment Histone_extraction 2. Histone Extraction Cell_culture->Histone_extraction Protein_quantification 3. Protein Quantification Histone_extraction->Protein_quantification SDS_PAGE 4. SDS-PAGE Protein_quantification->SDS_PAGE Transfer 5. Electrotransfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (ECL) Secondary_Ab->Detection Densitometry 10. Densitometry Analysis Detection->Densitometry Normalization 11. Normalization to Loading Control (e.g., Total H3) Densitometry->Normalization

Caption: Experimental workflow for Western blot analysis of histone acetylation.

Data Presentation and Analysis

For quantitative analysis, the density of the bands corresponding to the acetylated histones is measured using densitometry software. The intensity of each band should be normalized to a loading control, such as total histone H3 or β-actin, to correct for variations in protein loading.[10] The results can be presented in a table to facilitate comparison between different treatment groups.

Table 1: Representative Quantitative Analysis of Histone Acetylation Following this compound Treatment

Treatment GroupConcentration (µM)Acetyl-Histone H3 (Normalized Intensity)Acetyl-Histone H4 (Normalized Intensity)
Vehicle Control (DMSO)01.01.0
This compound0.11.92.3
This compound0.53.84.5
This compound1.05.66.9
This compound2.57.28.4

Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingOptimize primary and secondary antibody concentrations and incubation times.
Inefficient protein transferOptimize transfer conditions (time, voltage, buffer composition). Use a 0.2 µm pore size membrane for better retention of small histone proteins.[9]
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific primary antibody. Perform a BLAST search of the antibody's immunogen sequence.
Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.

Conclusion

Western blot analysis is a robust and reliable method for assessing the effects of this compound on histone acetylation. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to investigate the mechanism of action of this and other HDAC inhibitors. Careful optimization of the experimental conditions for specific cell lines and antibodies is crucial for obtaining high-quality, reproducible data. The quantitative analysis of histone acetylation levels provides valuable insights into the epigenetic modifications induced by this compound, which is essential for its development as a potential therapeutic agent.

References

Apicidin C in Combination with Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apicidin (B1684140) C, a cyclic tetrapeptide and a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising agent in oncology.[1] By inhibiting HDACs, particularly class I, apicidin C alters chromatin structure, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in various cancer cells.[2][3] The therapeutic potential of this compound is significantly amplified when used in combination with conventional anticancer agents, offering a strategy to enhance efficacy and overcome drug resistance.[4][5] These application notes provide a summary of preclinical data on this compound combination therapies and detailed protocols for key experimental assays.

Mechanism of Action in Combination Therapy

This compound's primary mechanism of action is the inhibition of histone deacetylases, leading to the accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing for the transcription of genes that can inhibit tumor growth.[2] In combination therapies, this compound can sensitize cancer cells to the cytotoxic effects of other agents through several mechanisms:

  • Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G1 phase, by upregulating cyclin-dependent kinase inhibitors like p21WAF1/Cip1.[1][2] This can synchronize the cell population, making them more susceptible to drugs that target specific phases of the cell cycle.

  • Enhancement of Apoptosis: this compound can augment the pro-apoptotic effects of other anticancer drugs by modulating the expression of apoptosis-related proteins.[6][7]

  • Inhibition of DNA Repair: Some studies suggest that HDAC inhibitors can interfere with DNA repair mechanisms, thereby increasing the efficacy of DNA-damaging agents.[8]

  • Modulation of Signaling Pathways: this compound can influence various signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways, making cancer cells more vulnerable to targeted therapies.[5][7]

Data Presentation: this compound in Combination with Anticancer Agents

The following tables summarize the quantitative data from preclinical studies on the synergistic or additive effects of this compound in combination with various anticancer agents.

Combination AgentCancer Cell LineKey FindingsReference
Doxorubicin (B1662922) Hepatocellular Carcinoma (Huh7, Hep3B)Significantly increased anti-tumor effect compared to either drug alone, both in vitro and in vivo. The combination abolished doxorubicin-induced Erk activation and enhanced caspase activation.[7][9]
Docetaxel Metastatic Breast Cancer (MDA-MB-435)Synergistic induction of immunogenic apoptosis signals, including cell surface CRT expression and extracellular HMGB1 release.[6]
Gemcitabine (B846) Pancreatic Cancer (Capan-1)A sub-therapeutic concentration of this compound synergistically inhibited the growth of gemcitabine-resistant pancreatic cancer cells. This compound was found to epigenetically regulate MUC4 expression, a factor associated with gemcitabine resistance.[10][11]
Proteasome Inhibitors (e.g., MG132) Colorectal CancerPotent inhibition of cancer cell growth, induction of apoptosis, and decreased NF-κB activity.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with other anticancer agents.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.

Materials:

  • Cancer cell lines of interest

  • 96-well plates

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound (stock solution in DMSO)

  • Combination anticancer agent (stock solution in an appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Prepare serial dilutions of this compound and the combination agent in complete growth medium.

  • Treat the cells with varying concentrations of this compound, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in combination with other agents.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound

  • Combination anticancer agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the combination agent, or the combination for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Western Blot Analysis

Objective: To analyze the expression of proteins involved in cell cycle regulation, apoptosis, and signaling pathways.

Materials:

  • Cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, Bcl-2, Bax, cleaved caspase-3, acetylated histones)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, the combination agent, or the combination for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[4]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[4]

Visualizations

cluster_Apicidin This compound cluster_Chemo Anticancer Agent cluster_Cell Cancer Cell Apicidin This compound HDAC HDAC Apicidin->HDAC Inhibits Chemo e.g., Doxorubicin, Docetaxel DNADamage DNA Damage Chemo->DNADamage Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest CellCycleArrest->Chemo Sensitizes Apoptosis Apoptosis CellCycleArrest->Apoptosis DNADamage->Apoptosis

Caption: this compound enhances anticancer agent efficacy.

start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with this compound, Combination Agent, or Both incubate_24h->treat_cells incubate_drug Incubate 24-72h treat_cells->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate Cell Viability read_plate->analyze end End analyze->end

Caption: Workflow for a cell viability (MTT) assay.

Apicidin This compound HDAC_inhibition HDAC Inhibition Apicidin->HDAC_inhibition Docetaxel Docetaxel Microtubule_disruption Microtubule Disruption Docetaxel->Microtubule_disruption Apoptosis_pathway Pro-apoptotic Gene Expression HDAC_inhibition->Apoptosis_pathway Cell_cycle_arrest Cell Cycle Arrest (G2/M) Microtubule_disruption->Cell_cycle_arrest Bax_Bcl2_ratio Increased Bax/Bcl-2 Ratio Apoptosis_pathway->Bax_Bcl2_ratio Caspase8_activation Caspase-8 Activation Cell_cycle_arrest->Caspase8_activation Immunogenic_cell_death Immunogenic Cell Death Bax_Bcl2_ratio->Immunogenic_cell_death Caspase8_activation->Immunogenic_cell_death HMGB1_release HMGB1 Release Immunogenic_cell_death->HMGB1_release

Caption: this compound and Docetaxel signaling pathway.

References

Troubleshooting & Optimization

Apicidin C solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apicidin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing common solubility issues and providing clear guidance on the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Apicidin is a fungal metabolite that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism of action involves the inhibition of HDAC activity, which leads to an accumulation of acetylated histones.[3] This alteration in histone acetylation modulates gene expression, resulting in the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[1] It is also soluble in other organic solvents such as ethanol, methanol, and Dimethylformamide (DMF).[1][5] However, its solubility in aqueous solutions is limited.[5][6]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.[1] For detailed instructions, please refer to the "Experimental Protocols" section below.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A4: This is a common issue for many compounds that are highly soluble in DMSO but have poor aqueous solubility. When the DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the significant change in solvent polarity can cause the compound to precipitate.[1] For detailed troubleshooting steps, please see the "Troubleshooting Guide" below.

Q5: How should I store my this compound powder and stock solutions?

A5: Lyophilized this compound powder should be stored at -20°C and is stable for up to 24 months.[2][7] Once dissolved in DMSO, the stock solution should also be stored at -20°C, where it is generally stable for up to 3 months, or at -80°C for up to 6 months.[2][8][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[2][8]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationTemperatureNotesSource
DMSO~1 mg/mL to 50 mg/mLRoom TemperatureCommonly used for stock solutions. Higher concentrations may be achievable with warming.[1][6][10][11]
Ethanol~1 mg/mLRoom TemperatureLower solubility compared to DMSO.[2][10]
MethanolSolubleNot SpecifiedQualitative data, specific concentration not provided.[1][5]
DMFSolubleNot SpecifiedQualitative data, specific concentration not provided.[1][5]
Aqueous BuffersSparingly solubleNot SpecifiedRecommended to first dissolve in DMSO then dilute.[6]
DMSO:PBS (1:4, pH 7.2)~0.2 mg/mLNot SpecifiedAqueous solutions are not recommended for storage for more than one day.[6]

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDurationNotesSource
Solid (Lyophilized Powder)-20°CUp to 24 monthsStore in a desiccated environment.[2][7][10]
Stock Solution in DMSO-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[2][7]
Stock Solution in DMSO-80°CUp to 6 monthsRecommended for longer-term storage.[8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 2 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh this compound: Carefully weigh out 1 mg of this compound powder. The molecular weight of this compound is 623.78 g/mol .[2][12]

  • Add DMSO: To prepare a 2 mM stock solution, reconstitute the 1 mg of powder in 801 µl of DMSO.[2][10]

  • Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[8][10][12]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or -80°C for up to 6 months.[2][8][9][10]

Protocol 2: In Vitro Treatment of Cells with this compound

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding: Seed cells in the appropriate culture vessels and allow them to attach overnight under standard culture conditions.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired working concentration by diluting the stock solution into fresh, pre-warmed (37°C) cell culture medium. It is crucial to add the stock solution to the medium while gently mixing to ensure even distribution and minimize precipitation.[1]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as cell viability assays, western blotting, or cell cycle analysis.

Troubleshooting Guide

Issue: Precipitate forms immediately after adding the this compound stock solution to the culture medium.

Potential Cause Solution
High Stock Concentration Prepare a less concentrated stock solution in DMSO.
Temperature Shock Ensure both the stock solution and the culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing.[1]
Localized High Concentration Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersal.[14]
Poor Mixing After adding the stock solution, gently invert or swirl the culture flask/plate to ensure homogeneity.

Issue: Precipitate forms in the culture medium during incubation.

Potential Cause Solution
Exceeded Solubility Limit The final concentration of this compound in the medium may be too high. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and medium.
Interaction with Media Components Certain components in serum or media supplements may interact with this compound. Consider reducing the serum concentration if possible or testing a different basal medium.
pH or Temperature Instability Ensure your incubator is properly calibrated for temperature and CO₂ levels to maintain a stable pH and temperature.[8]

Visualizations

This compound Mechanism of Action Apicidin This compound HDAC Histone Deacetylases (HDACs) Apicidin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Gelsolin) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (G1) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

This compound Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Is it fully dissolved? Dissolve->Check_Solubility Warm_Sonicate Warm to 37°C and/or Sonicate Check_Solubility->Warm_Sonicate No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Warm_Sonicate->Dissolve Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a stock solution of this compound in DMSO.

Troubleshooting this compound Precipitation in Media Precipitate Precipitate Observed in Media Check_Stock Check Stock Solution for Precipitate Precipitate->Check_Stock Stock_Clear Stock is Clear Check_Stock->Stock_Clear Redissolve_Stock Redissolve Stock (Warm/Sonicate) Stock_Clear->Redissolve_Stock No Dilution_Issue Issue is with Dilution Stock_Clear->Dilution_Issue Yes Redissolve_Stock->Check_Stock Add_Dropwise Add Stock Dropwise to Pre-warmed Media with Mixing Dilution_Issue->Add_Dropwise Still_Precipitates Still Precipitates? Add_Dropwise->Still_Precipitates Lower_Concentration Lower Final Concentration Still_Precipitates->Lower_Concentration Yes Resolved Issue Resolved Still_Precipitates->Resolved No Consider_Formulation Consider Alternative Formulation (e.g., with excipients) Lower_Concentration->Consider_Formulation

Caption: A logical flowchart for troubleshooting precipitation issues with this compound in culture media.

References

Technical Support Center: Determining Optimal Apicidin Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the histone deacetylase (HDAC) inhibitor, Apicidin (B1684140).

Frequently Asked Questions (FAQs)

Q1: What is Apicidin and what is its primary mechanism of action?

Apicidin is a fungal metabolite and a cyclic tetrapeptide that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism is the inhibition of HDAC activity, which leads to the hyperacetylation of histones.[1][2] This alteration in chromatin structure changes gene expression, resulting in various cellular effects, including cell cycle arrest, the induction of apoptosis, and the inhibition of cell proliferation in cancer cells.[1][3] Apicidin primarily targets class I HDACs.[4]

Q2: What is a typical effective concentration for Apicidin in cell culture?

The effective concentration of Apicidin is highly dependent on the specific cell line and the duration of exposure.[1] Generally, concentrations ranging from the low nanomolar to the low micromolar range are used.[1] For many cancer cell lines, anti-proliferative effects are observed in the range of 100 nM to 1 µM.[1] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[1][5]

Q3: How should I prepare and store Apicidin?

Apicidin is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[1][6] To prepare a 10 mM stock solution, 1 mg of Apicidin (MW: 623.78 g/mol ) can be dissolved in 160.3 μL of DMSO.[6][7] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 3 months.[4][6] If precipitation is observed in the stock solution upon thawing, it can be gently warmed to 37°C or briefly sonicated to redissolve the compound.[1][6]

Q4: Are the effects of Apicidin reversible?

Some effects of Apicidin are reversible, while others appear to be irreversible. For instance, the induction of p21WAF1/Cip1, a key cell cycle regulator, has been shown to be reversible upon withdrawal of the compound.[3][8] However, effects on cell morphology, the expression of gelsolin, and HDAC1 activity have been reported as irreversible.[3][8]

Troubleshooting Guide

Issue 1: I am not observing the expected anti-proliferative or cytotoxic effect with Apicidin.

  • Possible Cause: Cell Line Resistance. Some cell lines may be inherently resistant to Apicidin.

    • Troubleshooting Steps:

      • Increase Concentration and/or Exposure Time: Systematically increase the dose and duration of the Apicidin treatment.[2]

      • Verify HDAC Inhibition: Perform a Western blot to confirm the hyperacetylation of histones (e.g., Acetyl-Histone H3 or H4), which is a direct downstream marker of Apicidin's activity.[2]

      • Use a Positive Control: Include a known Apicidin-sensitive cell line (e.g., HeLa) in your experiment to ensure the compound is active.[2]

  • Possible Cause: Degraded Apicidin. Improper storage or handling can lead to the degradation of the compound.

    • Troubleshooting Steps:

      • Use a fresh aliquot of Apicidin for your experiments.[5]

      • Ensure that stock solutions are stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized.[6]

  • Possible Cause: Insufficient Treatment Duration. The effects of Apicidin can be time-dependent.

    • Troubleshooting Steps:

      • Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line and endpoint.[5][9]

Issue 2: I am observing high levels of unexpected cell death, even at low Apicidin concentrations.

  • Possible Cause: High Cell Line Sensitivity. Cell lines exhibit varying sensitivity to Apicidin.

    • Troubleshooting Steps:

      • Perform a detailed dose-response curve starting from very low nanomolar concentrations to precisely determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[5]

      • Reduce the exposure time. Shorter incubation periods may be sufficient to observe on-target effects without causing widespread cell death.[2]

  • Possible Cause: Solvent Toxicity. The solvent used to dissolve Apicidin (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Troubleshooting Steps:

      • Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level, typically below 0.1%.[5]

      • Always include a vehicle-only control (media with the same final concentration of DMSO as your highest Apicidin concentration) in your experimental setup.[5]

Issue 3: I am getting inconsistent or non-reproducible results between experiments.

  • Possible Cause: Variability in Cell Health and Density.

    • Troubleshooting Steps:

      • Standardize your cell seeding density and ensure that cells are in the exponential growth phase when you begin your experiment.[5]

      • Routinely monitor the health and morphology of your cells.[5]

  • Possible Cause: Inaccurate Pipetting or Dilutions.

    • Troubleshooting Steps:

      • Verify the concentration of your stock solution and double-check all dilution calculations.[5]

      • Prepare fresh dilutions for each experiment.[2]

Data Presentation

Table 1: Effective Concentrations and IC50 Values of Apicidin in Various Cancer Cell Lines.

Cell LineCancer TypeAssayParameterEffective ConcentrationTreatment DurationReference
HeLaCervical CancerSRB AssayIC50 (Antiproliferative)~0.51 µg/mL (~0.8 µM)48 hours[10]
MCF-7Breast Cancer (ER-positive)Western Blotp21Waf1/p27Kip1 Induction300 nMNot Specified[11][12]
MDA-MB-231Breast Cancer (ER-negative)N/ALess sensitive than MCF-7Not SpecifiedNot Specified[11]
H-ras MCF10ABreast EpithelialGrowth InhibitionGrowth InhibitionNot SpecifiedNot Specified[11]
Capan-1, Panc-1Pancreatic CancerCytotoxicity/ViabilityMTD (Long-term)100 nM≥ 48 hours[2][9]
HL-60Acute Promyelocytic LeukemiaGrowth InhibitionN/A100-1000 nMNot Specified[2]
AT-84Murine Oral Squamous CarcinomaCell ViabilityIC50~1 µM24 hours[2][13]

Note: IC50 values and effective concentrations can vary depending on the specific experimental conditions, including the assay used and the treatment duration.

Experimental Protocols

Protocol 1: Determining the IC50 of Apicidin using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Apicidin on a chosen cell line.[5][11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apicidin stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5]

  • Apicidin Treatment: Prepare a serial dilution of Apicidin in complete culture medium. A common starting range is 1 nM to 10 µM.[5] Include a vehicle-only control and a "no-cell" blank control.[5] Remove the old medium and add 100 µL of the Apicidin dilutions or control medium to the respective wells.[5]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[5][11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[5][11] Gently shake the plate for 5-10 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[11]

Protocol 2: Western Blot for Histone H4 Acetylation

This protocol describes the procedure for analyzing the expression of acetylated histone H4 in cells treated with Apicidin to confirm its HDAC inhibitory activity.[2][4]

Materials:

  • Cells treated with Apicidin and vehicle control

  • Cold PBS

  • RIPA lysis buffer containing protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Sodium Butyrate or Trichostatin A)

  • BCA or Bradford protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against acetylated-Histone H4

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Lysis: Following treatment, wash cells with cold PBS and lyse with RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour.[4]

    • Incubate with the primary antibody against acetylated-Histone H4 overnight at 4°C.[4]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Repeat the immunoblotting process for the loading control.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

  • Analysis: Analyze the band intensities relative to the loading control to determine the change in histone acetylation.[11]

Visualizations

Apicidin_Signaling_Pathway Apicidin Apicidin HDAC HDACs (Histone Deacetylases) Apicidin->HDAC Inhibits Ac_Histones Acetylated Histones (Hyperacetylation) Apicidin->Ac_Histones Leads to Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Ac_Histones->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., p21WAF1/Cip1, Gelsolin) Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Cell_Cycle_Arrest Cell Cycle Arrest (G1) Cellular_Effects->Cell_Cycle_Arrest Apoptosis Apoptosis Cellular_Effects->Apoptosis Proliferation Inhibition of Proliferation Cellular_Effects->Proliferation

Caption: Apicidin's mechanism of action in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Confirmation Cell_Culture 1. Cell Culture (Select appropriate cell line) Dose_Response 3. Dose-Response Experiment (e.g., MTT Assay) Cell_Culture->Dose_Response Apicidin_Prep 2. Apicidin Preparation (Stock solution in DMSO) Apicidin_Prep->Dose_Response IC50 5. Determine IC50 Dose_Response->IC50 Time_Course 4. Time-Course Experiment (24h, 48h, 72h) Optimal_Conc 7. Determine Optimal Concentration Time_Course->Optimal_Conc IC50->Time_Course Western_Blot 6. Confirm Mechanism (Western Blot for Acetyl-Histones) IC50->Western_Blot Western_Blot->Optimal_Conc

Caption: Workflow for determining optimal Apicidin concentration.

References

Technical Support Center: Off-Target Effects of Apicidin C in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Apicidin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects of this compound in your experiments. Understanding and mitigating these effects are crucial for accurate data interpretation and the development of specific therapeutic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

This compound is a cyclic tetrapeptide that primarily functions as a potent inhibitor of histone deacetylases (HDACs), particularly Class I isoforms.[1] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which alters chromatin structure and modulates the transcription of various genes.[2][3] This on-target activity is responsible for its antiproliferative, anti-invasive, and anti-angiogenic properties observed in cancer cells.[4] Key downstream effects include the induction of cell cycle arrest, often through the upregulation of p21WAF1/Cip1, and changes in cell morphology.[5][6]

Q2: What are the potential off-target effects of this compound?

While this compound is a potent HDAC inhibitor, like many small molecule inhibitors, it can interact with other proteins, leading to off-target effects. A significant potential off-target for hydroxamate-based HDAC inhibitors like this compound is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[7][8] MBLAC2 is a poorly characterized palmitoyl-CoA hydrolase.[7][8] Inhibition of MBLAC2 has been shown to lead to the accumulation of extracellular vesicles.[7] It is crucial to consider that other, as yet unidentified, off-targets may exist.

Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?

Distinguishing between on-target and off-target effects is a critical aspect of using any chemical probe. Here are a few strategies:

  • Use a structurally different HDAC inhibitor: Compare the effects of this compound with another HDAC inhibitor that has a different chemical scaffold. If the observed phenotype is consistent across different classes of HDAC inhibitors, it is more likely to be an on-target effect.

  • Rescue experiments: If this compound is hypothesized to cause a phenotype by inhibiting a specific HDAC, try to rescue the phenotype by overexpressing a drug-resistant mutant of that HDAC.

  • Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm the direct binding of this compound to its intended HDAC targets and potential off-targets within the cell.[2][9]

  • Quantitative proteomics: A comprehensive quantitative proteomics approach can identify changes in protein abundance upon this compound treatment, providing a global view of both on- and off-target effects.[10][11]

Q4: What is the likely impact of MBLAC2 inhibition on my experimental results?

Inhibition of MBLAC2 by this compound could lead to phenotypes that are independent of HDAC inhibition. The accumulation of extracellular vesicles (EVs) is a key reported consequence of MBLAC2 inhibition.[7] If your research involves cellular communication, signaling pathways mediated by EVs, or analysis of the secretome, it is important to consider the potential confounding effects of MBLAC2 inhibition. This could manifest as unexpected changes in cell-to-cell signaling, immune responses, or metastatic potential.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected phenotype inconsistent with HDAC inhibition. The observed effect may be due to an off-target interaction of this compound, potentially with MBLAC2 or other proteins.1. Validate on-target engagement: Confirm that this compound is inhibiting HDACs in your system (e.g., by Western blot for acetylated histones). 2. Test for MBLAC2 involvement: If possible, use siRNA to knockdown MBLAC2 and see if it phenocopies the effect of this compound. 3. Use orthogonal controls: Compare with a non-hydroxamate HDAC inhibitor.
High levels of cytotoxicity at low concentrations. The cell line may be particularly sensitive to the combined on- and off-target effects of this compound.1. Perform a detailed dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line. 2. Shorten treatment duration: Use the shortest possible incubation time with this compound that is sufficient to observe the desired on-target effect.
Inconsistent results between experiments. Off-target effects can sometimes be more sensitive to subtle variations in experimental conditions.1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Verify this compound integrity: Use freshly prepared solutions and store the stock solution properly to avoid degradation.

Quantitative Data on this compound Interactions

Table 1: On-Target Inhibitory Activity of this compound against HDACs

HDAC IsoformIC50 (nM)
HDAC1~3.6
HDAC2~4.8
HDAC3~16

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation upon ligand binding.[2][9]

Workflow:

CETSA_Workflow A 1. Cell Treatment: Treat cells with this compound or vehicle control. B 2. Heating: Heat cell lysates or intact cells to a range of temperatures. A->B C 3. Lysis & Centrifugation: Lyse cells and pellet aggregated proteins. B->C D 4. Protein Quantification: Collect supernatant and quantify soluble target protein (e.g., by Western Blot). C->D E 5. Data Analysis: Plot soluble protein amount vs. temperature to generate melting curves. D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Steps:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (e.g., a specific HDAC or MBLAC2) and a loading control in the soluble fraction using Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Protocol 2: Chemical Proteomics for Off-Target Identification

Chemical proteomics can be used to identify the full spectrum of protein targets for a small molecule like this compound.[3][12] This approach often involves synthesizing a modified version of the drug with a "clickable" tag.

Workflow:

Chemical_Proteomics_Workflow A 1. Probe Synthesis: Synthesize an this compound analog with a clickable tag (e.g., alkyne). B 2. Cell Treatment: Treat cells with the this compound probe. A->B C 3. Lysis & Click Chemistry: Lyse cells and attach a reporter tag (e.g., biotin) to the probe via click chemistry. B->C D 4. Affinity Purification: Enrich probe-bound proteins using streptavidin beads. C->D E 5. Mass Spectrometry: Elute and identify the bound proteins by mass spectrometry. D->E

Caption: Chemical Proteomics Workflow for Off-Target ID.

Detailed Steps:

  • Probe Synthesis: Synthesize an analog of this compound that retains its biological activity but also contains a bio-orthogonal handle (e.g., an alkyne or azide (B81097) group) for "click" chemistry.

  • Cell Treatment: Treat cells with the this compound probe.

  • Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin-azide if the probe has an alkyne) to the probe-protein complexes.

  • Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for biotin-tagged proteins) to enrich the proteins that are covalently bound to the this compound probe.

  • Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS). Proteins that are consistently and significantly enriched in the probe-treated samples compared to controls are considered potential targets or off-targets.

Signaling Pathway Considerations

The on-target effect of this compound on HDACs leads to widespread changes in gene expression. This can indirectly affect numerous signaling pathways. When investigating a specific pathway, it is important to consider both direct (off-target binding) and indirect (downstream of HDAC inhibition) effects of this compound.

Signaling_Pathway_Considerations cluster_direct Direct Off-Target Effects cluster_indirect Indirect On-Target Effects ApicidinC This compound MBLAC2 MBLAC2 ApicidinC->MBLAC2 Inhibition OtherOffTargets Other Off-Targets ApicidinC->OtherOffTargets Binding SignalingPathways Modulated Signaling Pathways MBLAC2->SignalingPathways Modulation OtherOffTargets->SignalingPathways Modulation HDACs HDACs HistoneAcetylation Increased Histone Acetylation HDACs->HistoneAcetylation Inhibition by this compound GeneExpression Altered Gene Expression HistoneAcetylation->GeneExpression GeneExpression->SignalingPathways

Caption: Direct vs. Indirect Effects of this compound.

This diagram illustrates that an observed change in a signaling pathway could be a direct consequence of this compound binding to an off-target protein or an indirect result of its on-target HDAC inhibitory activity leading to altered gene expression. Careful experimental design is necessary to dissect these possibilities.

References

Technical Support Center: Apicidin C in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively use Apicidin (B1684140) C while minimizing its cytotoxic effects in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is Apicidin C and what is its primary mechanism of action?

This compound is a cyclic tetrapeptide of fungal origin that acts as a potent, cell-permeable inhibitor of histone deacetylases (HDACs), with a particular affinity for class I HDACs.[1] Its primary mechanism involves blocking the removal of acetyl groups from histones, leading to histone hyperacetylation. This modification of chromatin structure alters gene expression, which in turn affects various cellular processes.[1]

Q2: What are the typical cytotoxic effects of this compound in primary cells?

The primary cytotoxic effects of this compound include:

  • Cell Cycle Arrest: this compound commonly induces cell cycle arrest, often at the G1 phase. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21WAF1/Cip1.[2][3]

  • Apoptosis: this compound can trigger programmed cell death (apoptosis) in a dose- and time-dependent manner. This is often initiated through the intrinsic mitochondrial pathway, involving the regulation of Bax/Bcl-2 protein ratios and the activation of caspases.[4][5][6]

Q3: Why are primary cells more sensitive to this compound than immortalized cell lines?

Primary cells are isolated directly from tissues and have a finite lifespan in culture. They more closely reflect the physiological state of cells in vivo. Immortalized cell lines, often derived from tumors, have undergone genetic alterations that can make them more robust and resistant to chemical-induced stress. Consequently, primary cells are generally more sensitive to the cytotoxic effects of compounds like this compound.

Q4: Is the cytotoxicity of this compound reversible?

Some effects of this compound are reversible, while others are not. For instance, the induction of p21WAF1/Cip1 has been shown to be reversible upon withdrawal of the compound.[3] However, its effects on cell morphology and overall HDAC inhibition can be long-lasting or irreversible.[3]

Troubleshooting Guide: Minimizing this compound Cytotoxicity

Issue 1: High levels of unexpected primary cell death at low this compound concentrations.

Possible CauseTroubleshooting & Optimization Steps
High Sensitivity of Primary Cells Primary cells can be exquisitely sensitive. Perform a detailed dose-response curve starting from very low nanomolar concentrations (e.g., 1-10 nM) to precisely determine the IC50 value for your specific primary cell type.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment and control groups and is at a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experimental setup.
Incorrect this compound Concentration Verify the stock solution concentration and ensure accurate dilution calculations. Use freshly prepared dilutions for each experiment to avoid degradation.
Prolonged Exposure Continuous long-term exposure to this compound, even at lower concentrations, can lead to significant cytotoxicity.[7] Consider short-term or intermittent dosing strategies.

Issue 2: Inconsistent or non-reproducible results between experiments.

Possible CauseTroubleshooting & Optimization Steps
Variability in Primary Cell Lots Different batches or donors of primary cells can exhibit varying sensitivities. If possible, use the same lot of cells for a series of related experiments. If a new lot is introduced, a new dose-response curve should be established.
Inconsistent this compound Activity Aliquot the this compound stock solution upon receipt to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or as recommended by the supplier.
Variations in Cell Health and Density Standardize the cell seeding density and ensure the cells are healthy and in an exponential growth phase before treatment. Monitor cell morphology and viability prior to starting the experiment.
Inconsistent Treatment Duration Use a precise timer for the duration of this compound treatment and ensure this is consistent across all plates and experiments.

Issue 3: No observable effect on the desired biological process, but cytotoxicity is still a concern.

Possible CauseTroubleshooting & Optimization Steps
Suboptimal Exposure Time The desired biological effect may occur at a different time point than the onset of significant cytotoxicity. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, low concentration of this compound to identify the optimal window for your endpoint.
Intermittent Dosing Instead of continuous exposure, consider an intermittent dosing regimen. For example, treat cells for a short period (e.g., 6 hours), then wash out the this compound and culture in fresh medium.[7] This may be sufficient to induce the desired epigenetic changes without causing widespread cell death.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell type and the assay conditions. It is crucial to determine the IC50 empirically for each primary cell type.

Cell TypeIC50 (Approximate)Notes
Normal Human Colon Cells (CCD-18Co)2.36 µg/mLThis normal cell line was found to be less sensitive than many cancer cell lines.[1]
Normal Human Endometrial Epithelial CellsViable at doses inhibitory to cancer cellsSpecific IC50 not provided, but demonstrates a therapeutic window.[8]
HeLa (Human Cervical Cancer)50-100 nMIncluded for comparison as a commonly used sensitive cell line.[9]
Primary Leukemic BlastsApoptosis inducedSpecific IC50 for cytotoxicity not provided, but demonstrates activity in primary cancer cells.[6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Cells using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen primary cell type.

Materials:

  • Primary cells of interest

  • Appropriate complete cell culture medium for the primary cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range for primary cells is 1 nM to 10 µM.

    • Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Include a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with appropriate CO2 levels.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-only control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Intermittent Dosing of this compound in Primary Cells

This protocol provides a framework for treating primary cells with this compound in a manner that may reduce cytotoxicity while still achieving the desired biological effect.

Materials:

  • Primary cells cultured in appropriate vessels

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding and Growth: Seed primary cells at an appropriate density and allow them to reach the desired confluency.

  • Initial Treatment:

    • Prepare the desired concentration of this compound in fresh, pre-warmed complete culture medium.

    • Remove the existing medium and replace it with the this compound-containing medium.

  • Short-Term Incubation: Incubate the cells for a shorter duration than a standard continuous exposure (e.g., 4-8 hours). This duration should be optimized based on preliminary time-course experiments.

  • Washout:

    • Carefully aspirate the this compound-containing medium.

    • Wash the cells gently with sterile PBS once or twice to remove residual compound.

    • Add fresh, pre-warmed complete culture medium without this compound.

  • Recovery and Analysis:

    • Return the cells to the incubator and culture for the desired experimental endpoint (e.g., an additional 16-40 hours).

    • Harvest the cells for downstream analysis (e.g., Western blot, qPCR, flow cytometry).

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Cycle Arrest

This compound's inhibition of HDACs leads to increased histone acetylation at the promoter of the CDKN1A gene, which encodes the p21 protein. The expression of p21 is also regulated by the PI3K/PKCε signaling pathway.[10][11] Increased p21 levels lead to the inhibition of cyclin-dependent kinases (CDKs), preventing the phosphorylation of the retinoblastoma protein (Rb) and causing cell cycle arrest at the G1/S checkpoint.

Apicidin_Cell_Cycle_Arrest Apicidin This compound HDAC HDAC Inhibition Apicidin->HDAC PI3K PI3K Apicidin->PI3K activates Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac p21_promoter p21 (CDKN1A) Promoter Activation Histone_Ac->p21_promoter PKC PKCε PI3K->PKC PKC->p21_promoter p21 p21 Expression p21_promoter->p21 CDK CDK4/6-Cyclin D CDK2-Cyclin E p21->CDK G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest Rb Rb Phosphorylation CDK->Rb Rb->G1_S_Arrest progression

Caption: this compound induces G1/S cell cycle arrest via HDAC inhibition and the PI3K/PKCε pathway, leading to p21 expression.

This compound-Induced Apoptosis

This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][5]

Apicidin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Apicidin This compound HDACi HDAC Inhibition Apicidin->HDACi Gene_Expr Altered Gene Expression HDACi->Gene_Expr Bax Bax (pro-apoptotic) Upregulation Gene_Expr->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Gene_Expr->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound triggers the intrinsic apoptosis pathway by altering the expression of Bax and Bcl-2, leading to caspase activation.

Experimental Workflow for Minimizing Cytotoxicity

The following workflow provides a logical sequence of experiments to establish an optimal protocol for using this compound in primary cells while minimizing cytotoxicity.

Experimental_Workflow start Start: Primary Cell Culture dose_response 1. Dose-Response Curve (e.g., 24, 48, 72h) Determine IC50 start->dose_response time_course 2. Time-Course Experiment (Fixed low concentration) Identify optimal time for desired effect dose_response->time_course intermittent_dosing 3. Intermittent Dosing Trial (e.g., 4-8h pulse) Compare with continuous exposure time_course->intermittent_dosing endpoint_assay 4. Endpoint Assay (Western, qPCR, Flow Cytometry) Under optimized conditions intermittent_dosing->endpoint_assay end Optimized Protocol endpoint_assay->end

Caption: A stepwise workflow to optimize this compound treatment in primary cells for minimal cytotoxicity.

References

Technical Support Center: Optimizing Apicidin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for Apicidin C treatment and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-permeable, cyclic tetrapeptide that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism involves blocking the enzymatic activity of HDACs, which leads to an accumulation of acetylated histones (a state known as hyperacetylation).[1] This alteration in chromatin structure modifies gene expression, resulting in various cellular effects such as cell cycle arrest, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation.[1] this compound shows selectivity for class I HDACs (HDAC1, 2, and 3) and has also been reported to inhibit HDAC8.[2]

Q2: What is a typical working concentration and incubation time for this compound?

A2: The effective concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint being measured.[1]

  • Concentration: Generally, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range are used. For anti-proliferative effects, a common range is 100 nM to 1 µM.[1] For some sensitive cell lines, IC50 values (the concentration that inhibits 50% of a biological function) can be in the low nanomolar range.[2]

  • Incubation Time: The duration of treatment can vary significantly. Histone hyperacetylation, a direct effect of HDAC inhibition, can often be observed within 2-6 hours.[3] However, downstream effects like changes in gene expression, cell cycle arrest, or apoptosis may require longer incubation periods, typically ranging from 24 to 72 hours.[2][4][5] A time-course experiment is strongly recommended to determine the optimal duration for your specific model system.[2][6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[1][7] To prepare a 10 mM stock, for example, you can dissolve 1 mg of this compound (MW: 623.78 g/mol ) in 160.3 μL of DMSO.[7] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 3 months.[7][8] Before use, allow an aliquot to thaw and equilibrate to room temperature. If precipitation is observed in the stock solution upon thawing, gently warm the tube to 37°C for 10 minutes and vortex to redissolve the compound.[7]

Q4: Are the effects of this compound reversible?

A4: The reversibility of this compound's effects can depend on the exposure time and concentration. Short exposures (e.g., up to 6 hours) may have reversible effects in some cell lines.[2] However, this compound has been described as an irreversible inhibitor of parasite histone deacetylase, and prolonged treatment, especially at higher concentrations that lead to significant downstream events like apoptosis, will result in irreversible cellular outcomes.[5][9]

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect (e.g., no decrease in cell viability, no change in gene expression).

  • Possible Cause 1: Sub-optimal Concentration or Incubation Time.

    • Troubleshooting Steps:

      • Perform a Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed, intermediate time point (e.g., 48 hours) to determine the IC50 value for your specific cell line.[10][6]

      • Conduct a Time-Course Experiment: Using an effective concentration determined from your dose-response curve, treat cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for your desired endpoint.[2][6]

      • Verify Target Engagement: Perform a western blot to detect the hyperacetylation of histones (e.g., Acetyl-Histone H3 or H4), which is a direct indicator that this compound is inhibiting HDACs in your cells. This effect can be seen in as little as 2-6 hours.[3]

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Ensure that stock solutions are stored correctly in single-use aliquots at -20°C or -80°C.[7] Avoid using stock solutions that have undergone multiple freeze-thaw cycles or are older than 3 months.[8]

      • Use a Positive Control: Treat a known this compound-sensitive cell line (e.g., HeLa) in parallel to confirm that your compound stock is active.[2][10]

  • Possible Cause 3: Cell Line Resistance.

    • Troubleshooting Steps:

      • Confirm HDAC Expression: Verify that your cell line expresses the target class I HDACs.[6]

      • Consult Literature: Review scientific literature to see if your cell line is known to be resistant to HDAC inhibitors.

Problem 2: I am observing excessive and unexpected cytotoxicity, even at low concentrations.

  • Possible Cause 1: High Cell Line Sensitivity.

    • Troubleshooting Steps:

      • Refine Dose-Response: Perform a dose-response experiment starting from very low nanomolar concentrations to precisely determine the toxic threshold for your specific cell line.[6]

      • Reduce Incubation Time: For highly sensitive cells, a shorter treatment duration may be sufficient to achieve the desired biological effect without causing widespread cell death.[10][5]

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.1% - 0.5%.[7][11]

      • Run a Vehicle-Only Control: Always include a control group that is treated with the same final concentration of DMSO as your highest this compound concentration to account for any effects of the solvent itself.[6]

  • Possible Cause 3: Off-Target Effects.

    • Troubleshooting Steps:

      • Lower Concentration: High concentrations of any compound increase the likelihood of off-target effects.[3] Try to use the lowest effective concentration possible.

      • Assess Apoptosis vs. Necrosis: Use an assay like Annexin V/Propidium Iodide staining to determine if the observed cell death is due to programmed apoptosis (an expected on-target effect for an anti-cancer agent) or necrosis, which might suggest a different mechanism of toxicity.[10]

Quantitative Data Summary

Table 1: Effective Concentrations and Incubation Times of this compound on Various Cell Lines

Cell LineBiological EffectConcentration RangeIncubation TimeSource(s)
HeLa (Human Cervical Cancer)Histone H4 Hyperacetylation0.1 - 2 µg/mL24 hours[2][12]
HeLa (Human Cervical Cancer)Proliferation Inhibition50 - 100 nMNot Specified[2]
HeLa (Human Cervical Cancer)G1 Phase Cell Cycle Arrest0.5 - 2 µg/mL24 hours[2]
HL-60 (Human Promyelocytic Leukemia)Apoptosis InductionDose-dependentNot Specified[13]
Capan-1, Panc-1 (Pancreatic Cancer)Cytotoxicity / Viability Loss>100 nM≥ 48 hours[5]
Capan-1, Panc-1 (Pancreatic Cancer)Well-tolerated (No Cytotoxicity)<100 nMUp to 72 hours[5]
Capan-1, Panc-1 (Pancreatic Cancer)Well-tolerated (No Cytotoxicity)All tested concentrations≤ 6 hours[5]
Acute Myeloid Leukemia (AML) cellsProliferation Inhibition, ApoptosisNot Specified48 - 72 hours[14]
MCF-7 (Human Breast Cancer)G1 Phase Cell Cycle Arrest300 nMNot Specified[2]

Key Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol assesses the effect of this compound on cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.[2][6]

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A common range to test is 1 nM to 10 µM.[6] Include a vehicle-only control (medium with the same final DMSO concentration) and a "no-cell" blank control.[11]

  • Incubation: Remove the old medium from the cells and add 100 µL of the this compound dilutions or control medium. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[6][11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2][11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[2][11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank. Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[6]

Protocol 2: Western Blot for Histone H4 Acetylation

This protocol is used to confirm the on-target activity of this compound by detecting increased acetylation of its substrate.

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for various time points (e.g., 2, 6, 12, 24 hours). After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.[3][11]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.[11]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against Acetyl-Histone H4 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To ensure equal loading, probe the same membrane for Total Histone H4 or another loading control like actin or tubulin. Quantify band intensities and normalize the acetylated-H4 signal to the total H4 or loading control signal.[2][3]

Visualizations

G cluster_0 This compound Mechanism of Action apicidin This compound hdac HDACs (Histone Deacetylases) apicidin->hdac hyperacetylation Histone Hyperacetylation apicidin->hyperacetylation Leads to histones Histone Tails (Lysine residues) acetyl Acetyl Groups hdac->acetyl acetyl->histones chromatin Relaxed Chromatin (Euchromatin) hyperacetylation->chromatin gene_exp Altered Gene Expression chromatin->gene_exp p21 p21WAF1/Cip1 Upregulation gene_exp->p21 apoptosis_genes Apoptosis-related Gene Modulation gene_exp->apoptosis_genes cell_cycle G1 Cell Cycle Arrest p21->cell_cycle apoptosis Induction of Apoptosis apoptosis_genes->apoptosis

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

G cluster_1 Workflow: Optimizing this compound Incubation Time start Define Biological Endpoint (e.g., Apoptosis, Gene Expression) dose_response 1. Dose-Response Experiment (Fixed Time, e.g., 48h) start->dose_response determine_ic50 Determine IC50 / Effective Concentration (EC) dose_response->determine_ic50 time_course 2. Time-Course Experiment (Fixed EC) determine_ic50->time_course Use EC harvest Harvest Cells at Multiple Time Points (e.g., 6, 12, 24, 48, 72h) time_course->harvest assay 3. Perform Endpoint Assay (Western, Flow Cytometry, etc.) harvest->assay analyze Analyze Results to Find Optimal Incubation Time assay->analyze finish Optimal Time Identified analyze->finish G cluster_2 Troubleshooting Logic: No Observed Effect start Problem: No expected effect with this compound check1 Is the compound active? start->check1 sol1_yes Use fresh aliquot Run positive control cell line check1->sol1_yes No check2 Is the concentration optimal? check1->check2 Yes sol1_yes->check2 sol2_yes Perform dose-response (e.g., 10nM - 10µM) check2->sol2_yes No check3 Is incubation time sufficient? check2->check3 Yes sol2_yes->check3 sol3_yes Perform time-course (e.g., 6h - 72h) check3->sol3_yes No confirm_target Confirm target engagement (Western for Ac-Histone) check3->confirm_target Yes sol3_yes->confirm_target

References

Preventing Apicidin C precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Apicidin C, focusing on preventing precipitation in aqueous solutions and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Apicidin is a cyclic tetrapeptide and a potent, cell-permeable inhibitor of histone deacetylases (HDACs).[1][2] Its primary mechanism involves blocking HDAC activity, which leads to the accumulation of acetylated histones.[1][3] This alteration in histone acetylation modulates gene expression, resulting in the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][4]

Q2: In which solvents is this compound soluble?

A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[5] It is most commonly dissolved in Dimethyl Sulfoxide (DMSO).[1] It also shows solubility in other organic solvents like ethanol (B145695), methanol, and Dimethylformamide (DMF).[1][6]

Q3: What is the recommended method for preparing an this compound stock solution?

A3: It is highly recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.[1] For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section below.

Q4: Why does my this compound precipitate when I add it to my aqueous cell culture medium, and how can I prevent this?

A4: Precipitation is a common issue when diluting a DMSO stock solution of a hydrophobic compound like this compound into an aqueous medium.[1] This occurs due to the drastic change in solvent polarity, which reduces the compound's solubility. For detailed troubleshooting steps to prevent this, please see the "Troubleshooting Guide" below.[1]

Q5: How should I store my this compound powder and stock solutions?

A5: Lyophilized this compound powder should be stored at -20°C.[7] Once dissolved in DMSO to create a stock solution, it should also be stored at -20°C or -80°C for long-term stability.[7][8] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7][9]

Troubleshooting Guide

Issue: Precipitate forms after diluting this compound stock solution into aqueous media.

This is a frequent challenge stemming from this compound's low solubility in water. Here are several strategies to mitigate precipitation:

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the this compound stock solution drop-wise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can help prevent the formation of localized high concentrations that are prone to precipitation.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For instance, first dilute the DMSO stock into a smaller volume of medium, ensure it is fully dissolved, and then add this to the final volume.[1]

  • Adjust Solvent Concentration:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.[10][11] Always include a vehicle control with the same final DMSO concentration in your experiments.[10]

  • Temperature Considerations:

    • Gentle Warming: Gently warm the stock solution to 37°C for about 10 minutes to aid in its dissolution before adding it to the pre-warmed (37°C) cell culture medium.[1][9]

  • Sonication:

    • Ultrasonic Bath: For stubborn precipitates in the stock solution, a brief sonication in an ultrasonic bath can be effective.[3][9] Ensure the solution is clear before use.[7]

  • Consider Alternative Solvents:

    • If precipitation in DMSO persists as an issue, preparing the stock solution in ethanol is an alternative.[1] However, be mindful that this compound's solubility is lower in ethanol compared to DMSO, which may necessitate adjustments to your stock and final working concentrations.[1]

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterSpecificationTemperatureDurationNotes
Form Solid (Lyophilized Powder)-20°CUp to 24 monthsStore in a tightly sealed, desiccated vial to protect from moisture.[7]
Stock Solution In DMSO-20°CUp to 3 monthsAliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2][7]
In DMSO-80°CUp to 6 monthsRecommended for longer-term storage to minimize degradation.[8][9]
In Ethanol-20°CUp to 3 monthsAliquot to prevent degradation from multiple freeze-thaw cycles.[7]
Solubility In DMSO~1-10 mg/mLRoom TemperatureA commonly used solvent for creating stock solutions.[1][5][12]
In Ethanol~1 mg/mLRoom TemperatureOffers an alternative to DMSO, though with lower solubility.[2][12]
In 1:4 DMSO:PBS (pH 7.2)~0.2 mg/mLRoom TemperatureAqueous solutions are not recommended for storage beyond one day.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.[7]

  • Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.238 mg of this compound (Molecular Weight = 623.78 g/mol ).[1]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. If you encounter solubility issues, gentle warming in a 37°C water bath for a few minutes or brief sonication can facilitate dissolution.[3][9]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[7][9]

Protocol 2: In Vitro Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., HeLa cells)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips and tubes

  • Appropriate cell culture plates (e.g., 96-well, 6-well)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessels at a desired density (e.g., 5,000-10,000 cells/well for a 96-well plate) and allow them to attach overnight in a CO2 incubator at 37°C.[9][10]

  • Prepare Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired working concentration by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound. A vehicle control (medium with the same final concentration of DMSO) should be run in parallel.[10]

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[10]

  • Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as cell viability assays (e.g., MTT), cell cycle analysis, or Western blotting.[9][10]

Mandatory Visualizations

Apicidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apicidin This compound HDAC Histone Deacetylase (HDAC) Apicidin->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression p21 p21 (WAF1/Cip1) Induction GeneExpression->p21 CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound's mechanism of action via HDAC inhibition.

Apicidin_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Solid This compound (Solid) Stock 10 mM Stock Solution Solid->Stock DMSO Anhydrous DMSO DMSO->Stock Dilute Dilute in Culture Medium Stock->Dilute Cells Culture Cells Dilute->Cells Incubate Incubate (e.g., 24-72h) Cells->Incubate Harvest Harvest Cells Incubate->Harvest Assay Downstream Assays (e.g., MTT, Western Blot) Harvest->Assay

Caption: Experimental workflow for using this compound.

References

Validation & Comparative

Apicidin C: A Comparative Guide to a Class I-Selective HDAC Inhibitor in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of epigenetic modulators in oncology, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Among these, Apicidin C, a cyclic tetrapeptide of fungal origin, presents a distinct profile as a potent, Class I-selective HDAC inhibitor. This guide provides an objective comparison of this compound's performance against other prominent HDAC inhibitors, including the FDA-approved drugs Vorinostat, Romidepsin, Panobinostat, and Belinostat, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Head-to-Head Comparison

The potency of an HDAC inhibitor is fundamentally measured by its half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and its anti-proliferative activity in cancer cell lines. This compound demonstrates marked selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3), a characteristic it shares with Romidepsin. In contrast, Vorinostat, Panobinostat, and Belinostat exhibit broader activity across multiple HDAC classes, classifying them as pan-HDAC inhibitors.[1][2]

Comparative IC50 Values Against HDAC Isoforms

The following table summarizes the IC50 values of this compound and other selected HDAC inhibitors against various HDAC isoforms. Lower values indicate greater potency.

InhibitorTypeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)
This compound Class I Selective6211046>10,0007,6004,200
Vorinostat (SAHA) Pan-Inhibitor102010-50---
Romidepsin (FK228) Class I Selective3647-5101,400-
Panobinostat (LBH589) Pan-Inhibitor<13.2<13.2<13.2Mid-nM<13.2Mid-nM
Belinostat (PXD101) Pan-Inhibitor27 (HeLa cell extracts)-----
Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

The ultimate measure of an HDAC inhibitor's in vitro efficacy is its ability to inhibit cancer cell proliferation. Panobinostat and Romidepsin consistently demonstrate high potency in the low nanomolar range across various cell lines. This compound also shows potent anti-proliferative effects, while Vorinostat and Belinostat typically require higher nanomolar to micromolar concentrations to achieve similar outcomes.[1]

InhibitorCell Line (Cancer Type)Anti-proliferative IC50
This compound HeLa (Cervical)Induces G1 arrest at ~100 nM
K562 (Leukemia)Induces apoptosis
Ishikawa (Endometrial)Growth inhibition
SK-OV-3 (Ovarian)Growth inhibition
Vorinostat (SAHA) LNCaP, PC-3, TSU-Pr1 (Prostate)2.5-7.5 µM
MCF-7 (Breast)0.75 µM
Romidepsin (FK228) PEER, SUPT1 (T-cell lymphoma)10.8 nM, 7.9 nM
U-937, K562, CCRF-CEM (Leukemia)5.92 nM, 8.36 nM, 6.95 nM
Panobinostat (LBH589) HH, BT474, HCT1161.8 nM, 2.6 nM, 7.1 nM
Non-small cell lung cancer lines4-30 nM
Belinostat (PXD101) Various tumor cell lines0.2-3.4 µM (clonogenic assay)
Urothelial carcinoma cell lines1.0-10 µM

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of HDAC inhibitors in vivo is a critical determinant of their therapeutic potential. While direct comparative studies are limited, individual experiments in xenograft models provide valuable insights into their efficacy.

InhibitorCancer ModelKey Findings
This compound Ishikawa (Endometrial) Xenograft53% inhibition of tumorigenesis.[3]
Vorinostat (SAHA) Human Colon Cancer XenograftSignificant dose-dependent growth delays.[1]
Romidepsin (FK228) Neuroblastoma XenograftDose-dependent inhibition of tumor growth.[4]
Panobinostat (LBH589) Cutaneous T-cell Lymphoma XenograftUp to 94% tumor regression.[1]
Compound 23 (PI3K/HDAC inhibitor) T Lymphoma Xenograft78.1% tumor weight inhibition at 15 mg/kg.[5]

Mechanism of Action & Signaling Pathways

HDAC inhibitors exert their anti-cancer effects by inducing histone hyperacetylation, leading to the reactivation of tumor suppressor genes and the modulation of various signaling pathways that control cell cycle progression and apoptosis.

This compound Signaling Pathway

This compound primarily induces cell cycle arrest at the G1 phase and promotes apoptosis.[6] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/Cip1, which leads to the hypophosphorylation of the retinoblastoma protein (Rb).[6] Apicidin-induced apoptosis is often mediated through a mitochondria-dependent caspase cascade.[7]

Apicidin_Signaling Apicidin This compound HDAC1 HDAC1 Apicidin->HDAC1 inhibits Acetylation Histone Hyperacetylation Apicidin->Acetylation Mitochondria Mitochondrial Pathway Apicidin->Mitochondria Histones Histones HDAC1->Histones deacetylates p21 p21WAF1/Cip1 Upregulation Acetylation->p21 CDK CDK2/Cyclin E Inhibition p21->CDK Rb Rb Hypophosphorylation CDK->Rb G1_Arrest G1 Phase Cell Cycle Arrest Rb->G1_Arrest Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound signaling pathway leading to cell cycle arrest and apoptosis.
Romidepsin Signaling Pathway

Romidepsin, a Class I selective inhibitor, is a prodrug that is activated within the cell.[8] It induces G2/M phase cell cycle arrest and apoptosis.[9][10] Its mechanism involves the upregulation of p21, leading to hypophosphorylated Rb, and the downregulation of key cell cycle proteins like Cdc2 and Cyclin B1.[9][11] Apoptosis is triggered through the activation of caspase-3.[10]

Romidepsin_Signaling Romidepsin Romidepsin HDAC1_2 HDAC1/2 Romidepsin->HDAC1_2 inhibits Acetylation Histone Hyperacetylation Romidepsin->Acetylation Caspase3 Caspase-3 Activation Romidepsin->Caspase3 Histones Histones HDAC1_2->Histones deacetylates p21 p21 Upregulation Acetylation->p21 Cdc2_CyclinB1 Cdc2/Cyclin B1 Downregulation Acetylation->Cdc2_CyclinB1 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest Cdc2_CyclinB1->G2M_Arrest Apoptosis Apoptosis Caspase3->Apoptosis

Romidepsin signaling leading to G2/M arrest and apoptosis.
Pan-HDAC Inhibitor Signaling (Vorinostat, Panobinostat, Belinostat)

Pan-HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat affect a broader range of cellular processes due to their non-selective nature. They induce cell cycle arrest and apoptosis through various mechanisms, including the upregulation of p21 and p27, and modulation of both intrinsic and extrinsic apoptotic pathways.[12][13]

Pan_HDACi_Signaling Pan_HDACi Pan-HDAC Inhibitors (Vorinostat, Panobinostat, Belinostat) HDACs Pan-HDACs (Class I, II, IV) Pan_HDACi->HDACs inhibit Acetylation Protein Hyperacetylation Pan_HDACi->Acetylation Histones Histones & Non-Histone Proteins HDACs->Histones deacetylate Tumor_Suppressors Tumor Suppressor Genes (e.g., p21, p27) Upregulation Acetylation->Tumor_Suppressors Apoptotic_Pathways Intrinsic & Extrinsic Apoptotic Pathways Acetylation->Apoptotic_Pathways Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Pathways->Apoptosis HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (HDAC Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Add_Inhibitor Add Inhibitor to 96-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add HDAC Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 10-15 min at 37°C) Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate (e.g., 30-60 min at 37°C) Add_Substrate->Incubate Add_Developer Add Developer (with Trichostatin A) Incubate->Add_Developer Develop Incubate (e.g., 15-30 min at 37°C) Add_Developer->Develop Read_Fluorescence Read Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) Develop->Read_Fluorescence Analyze Analyze Data (Calculate IC50) Read_Fluorescence->Analyze

References

Apicidin B vs. Apicidin C: A Head-to-Head Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Ontario, CA – December 3, 2025 – This guide provides a detailed, head-to-head comparison of Apicidin B and Apicidin C, two natural cyclic tetrapeptide histone deacetylase (HDAC) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical structures, biological activities, and the experimental protocols to evaluate them. While data on Apicidin B and C is limited, this guide consolidates the available information and draws comparisons with the more extensively studied parent compound, Apicidin.

Chemical Structure and Physicochemical Properties

Apicidin B and this compound are congeners of Apicidin, differing by a single amino acid substitution. Apicidin B incorporates a proline residue, while this compound contains a valine residue. These structural modifications, while seemingly minor, can influence their biological activity.

PropertyApicidin BThis compound
Molecular Formula C₃₃H₄₇N₅O₆C₃₃H₄₇N₅O₆
Molecular Weight 609.76 g/mol 609.76 g/mol
Amino Acid Change Proline substitutionValine substitution
Appearance Amorphous powderAmorphous powder
Solubility Soluble in DMSO and methanolSoluble in DMSO and methanol

Mechanism of Action: Histone Deacetylase Inhibition

Apicidin B and this compound, like their parent compound, exert their biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Apicidins B and C cause hyperacetylation of histones, which results in a more relaxed chromatin state, facilitating gene expression. This modulation of gene expression is believed to underlie their observed antiparasitic and potential anticancer activities.

Based on the known mechanism of Apicidin, the signaling pathway leading to cell cycle arrest is depicted below. It is hypothesized that Apicidin B and C follow a similar pathway due to their structural similarity and shared target.

G Apicidin Apicidin B / C HDAC HDAC Inhibition Apicidin->HDAC Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation p21 p21 (WAF1/Cip1) Gene Transcription ↑ Histone_Acetylation->p21 CDK CDK2/Cyclin E Inhibition p21->CDK Rb Rb Hypophosphorylation CDK->Rb G1_Arrest G1 Phase Cell Cycle Arrest Rb->G1_Arrest G cluster_0 Reaction Mixture cluster_1 Deacetylation cluster_2 Development HDAC HDACs Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate Deacetylates Substrate Acetylated Substrate Substrate->Deacetylated_Substrate Fluorescence Fluorescent Product Deacetylated_Substrate->Fluorescence Developer Apicidin Apicidin B/C Apicidin->HDAC Inhibits

Validating the Anti-malarial Activity of Apicidin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel therapeutic targets and chemical scaffolds.[1] Epigenetic regulation, particularly the acetylation and deacetylation of histones, has been identified as a critical process in the parasite's life cycle, making it an attractive target for drug development.[2][3] Apicidin (B1684140), a fungal cyclic tetrapeptide, was one of the first natural products identified as a potent inhibitor of parasite histone deacetylase (HDAC), demonstrating significant anti-malarial activity.[4][5] This guide provides a comparative analysis of Apicidin C's anti-malarial efficacy, supported by experimental data and detailed methodologies, to validate its potential as an anti-malarial candidate.

Mechanism of Action: HDAC Inhibition

Apicidin's primary mechanism of anti-malarial action is the inhibition of Apicomplexan histone deacetylases (HDACs).[4][5] In P. falciparum, HDACs, such as PfHDAC1, play a crucial role in regulating gene transcription by removing acetyl groups from histone tails.[2][6] This deacetylation leads to a condensed chromatin structure, silencing gene expression.

By inhibiting HDAC, Apicidin causes an accumulation of acetylated histones (hyperacetylation).[5][7] This results in a more relaxed chromatin state, leading to the widespread dysregulation of gene expression.[3][8] Critical genes that are normally silenced during specific points in the parasite's intraerythrocytic developmental cycle (IDC) become aberrantly expressed, while others are repressed.[3][8] This disruption of the finely tuned transcriptional program ultimately arrests parasite growth and leads to cell death.[7]

Apicidin_C_Mechanism_of_Action cluster_0 Normal Gene Regulation in Plasmodium cluster_1 Histone State cluster_2 Effect of this compound HDAC Histone Deacetylase (PfHDAC1) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Removes Acetyl Group Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Leads to HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Adds Acetyl Group Acetylated_Histone->HDAC Substrate Gene_Expression Gene Expression (Active) Acetylated_Histone->Gene_Expression Deacetylated_Histone->HAT Substrate Gene_Silencing Gene Silencing (Repressed) Deacetylated_Histone->Gene_Silencing ApicidinC This compound ApicidinC->HDAC Inhibits Dysregulation Transcriptional Dysregulation Hyperacetylation->Dysregulation Growth_Arrest Parasite Growth Arrest / Death Dysregulation->Growth_Arrest

Caption: Mechanism of this compound action via HDAC inhibition.

Comparative In Vitro Efficacy

Apicidin and its analogues exhibit potent activity against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The 50% inhibitory concentration (IC50) is a key metric for comparing the efficacy of anti-malarial compounds. The table below summarizes the IC50 values for this compound and other relevant anti-malarials.

CompoundClassP. falciparum StrainIC50 (nM)Reference(s)
Apicidin HDAC InhibitorNot Specified~125 ng/ml (MIC)[9]
Apicidin B HDAC Inhibitor3D7 (Sensitive)410[6]
Apicidin F HDAC InhibitorNot Specified670[10]
AR-42 HDAC Inhibitor3D7 (Sensitive)5 - 50[1]
SAHA (Vorinostat) HDAC InhibitorNot Specified900 - 1800[7]
Artemisinin (B1665778) Artemisinin DerivativeChloroquine-Resistant7.67[11]
P. berghei19[12]
Generalup to 15[13]
Chloroquine 4-aminoquinoline3D7 (Sensitive)46[14]
K1 (Resistant)405[14]
Dd2 (Resistant)60 - 160[15]

Note: The original report for Apicidin cited a Minimum Inhibitory Concentration (MIC) in ng/ml. Direct comparison with IC50 values in nM should be made with caution. Newer synthetic HDAC inhibitors often show improved potency and selectivity.[7]

Experimental Protocols

Accurate validation of anti-malarial activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays.

Protocol 1: In Vitro Anti-malarial Susceptibility Assay (SYBR Green I Method)

This assay is a widely used, fluorescence-based method to determine the IC50 of a compound by quantifying parasite DNA.[16][17]

Objective: To measure the dose-dependent inhibition of P. falciparum growth in vitro.

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete parasite culture medium (RPMI 1640 with supplements)

  • Human erythrocytes (O+) and serum

  • 96-well flat-bottom microplates

  • Test compounds (serial dilutions)

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.016% (w/v) Saponin (B1150181), 1.6% (v/v) Triton X-100.[18]

  • SYBR Green I dye

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Methodology:

  • Plate Preparation: Add 100 µL of complete medium with serially diluted test compounds to the wells of a 96-well plate. Include drug-free wells as negative controls and wells with a known anti-malarial as positive controls.

  • Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (e.g., 3D7 or Dd2 strain) at approximately 0.5% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add 100 µL of SYBR Green I Lysis Buffer containing SYBR Green I dye to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.[18]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.[18]

  • Data Analysis: Subtract the background fluorescence from blank wells (containing erythrocytes only). Normalize the fluorescence readings to the drug-free control wells (representing 100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

SYBR_Green_I_Workflow start Start prep_plate Prepare 96-Well Plate (Serial Dilutions of Compound) start->prep_plate add_parasites Add Synchronized Ring-Stage Parasite Culture prep_plate->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in Dark (Room Temperature) add_lysis->incubate_dark read_plate Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_plate analyze Data Analysis: Normalize & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the SYBR Green I assay.
Protocol 2: Histone Hyperacetylation Assay (Western Blot)

This protocol validates the mechanism of action for HDAC inhibitors by detecting increased levels of acetylated histones in treated parasites.

Objective: To qualitatively or quantitatively assess the increase in histone H4 acetylation in P. falciparum following treatment with an HDAC inhibitor.[7]

Materials:

  • Synchronized trophozoite-stage P. falciparum culture

  • Test compound (e.g., this compound at 5x IC50) and controls (DMSO vehicle, non-HDACi anti-malarial like Chloroquine)

  • Saponin for parasite lysis

  • PBS (Phosphate-Buffered Saline)

  • Nuclear extraction buffers

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody (e.g., polyclonal anti-tetra-acetyl histone H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection substrate

Methodology:

  • Parasite Treatment: Incubate synchronous trophozoite-stage parasite cultures (3-5% parasitemia) with the test compound (e.g., 5x IC50 of this compound) or controls for 3-4 hours.[7][19]

  • Parasite Isolation: Lyse infected erythrocytes with saponin and wash the released parasites with PBS to remove host cell contaminants.

  • Histone Extraction: Prepare a parasite nuclear fraction and extract acid-soluble proteins (histones) using 0.4 M H2SO4.[20]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of histone proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-H4).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in band intensity in the compound-treated lane compared to the control indicates histone hyperacetylation.

In Vivo Efficacy and Limitations

While Apicidin demonstrates potent in vitro activity, its translation to an effective in vivo therapeutic is challenging. Studies in mice infected with Plasmodium berghei have shown that Apicidin can suppress parasitemia when administered orally or parenterally.[4][9] However, a key limitation is its rapid in vivo metabolism into inactive forms, which prevents it from achieving a curative effect.[6][7] Furthermore, Apicidin exhibits relatively poor selectivity for parasite HDACs over mammalian host enzymes, raising potential toxicity concerns.[7][9]

In contrast, newer synthetic HDAC inhibitors have been developed with improved pharmacokinetic profiles and higher selectivity indices, with some demonstrating the ability to cure malaria in mouse models following oral administration.[1][7]

Conclusion

This compound was a seminal discovery that validated histone deacetylase as a viable anti-malarial drug target. Its potent in vitro activity against P. falciparum is directly linked to its ability to inhibit HDAC, leading to histone hyperacetylation and a fatal disruption of parasite gene regulation. However, its clinical potential is hindered by poor metabolic stability and limited selectivity.

The data presented in this guide positions this compound as a crucial chemical probe for studying parasite biology and a foundational scaffold for medicinal chemistry efforts. Future research should focus on developing second-generation HDAC inhibitors that retain the potent anti-malarial activity of the apicidin core structure while incorporating modifications to improve selectivity and in vivo pharmacokinetic properties, a path that is already yielding promising pre-clinical candidates.[2][19]

References

Apicidin C: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Apicidin C, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant promise as an anti-cancer agent by inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Quantitative Efficacy of this compound: A Comparative Summary

The anti-proliferative and pro-apoptotic activity of this compound varies among different cancer cell lines, underscoring the importance of cell-type-specific evaluation. The following tables summarize the key quantitative findings from multiple studies.

Table 1: Anti-Proliferative Activity of this compound (IC50 Values)

Cancer Cell LineCancer TypeIC50 / Effective ConcentrationTreatment DurationReference
MCF-7Breast Cancer (ER-positive)300 nMNot Specified[1]
MDA-MB-231Breast Cancer (ER-negative)Less sensitive than MCF-7Not Specified[1]
HeLaCervical CancerInduces G1 arrest at 1 µg/ml (~1.6 µM)24 hours[2]
AT-84Murine Oral Squamous Carcinoma1-5 µM (decreases HDAC8)24 hours[1]
THP-1Acute Myeloid Leukemia1 µM (inhibits proliferation)48-72 hours[1]
NB4Acute Myeloid Leukemia1 µM (inhibits proliferation)48-72 hours[1]
HL-60Acute Myeloid Leukemia1 µM (inhibits proliferation)48-72 hours[1]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment ConcentrationDuration (h)% Cells in G1 Phase (Control)% Cells in G1 Phase (Treated)% Cells in S Phase (Control)% Cells in S Phase (Treated)Reference
HeLa1 µg/ml (~1.6 µM)1645%70%35%8%[2]
IshikawaNot SpecifiedNot SpecifiedIncreasedSignificantly IncreasedDecreasedSignificantly Decreased[2]

Table 3: this compound-Induced Apoptosis in Cancer Cell Lines

Cell LineTreatment ConcentrationDuration (h)Apoptosis Detection MethodObservationsReference
K5622.5 µM48Flow Cytometry (Annexin V/PI)Concentration and time-dependent increase in apoptosis[2]
YD-15Not SpecifiedNot SpecifiedFlow Cytometry (Annexin V/PI)Dose-dependent increase in Annexin V-positive cells[2]
IshikawaNot SpecifiedNot SpecifiedTUNEL Assay2.5-fold increase in TUNEL-positive cells[2]
MCF-7300 nMNot SpecifiedDAPI StainingInduction of apoptotic cell death[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Viability and IC50 Determination (MTT Assay)

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a stock solution (typically in DMSO). The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle and no-treatment controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Data Acquisition: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against this compound concentration to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.[3]

  • Cell Preparation: Treat cells with the desired concentrations of this compound for the specified time. Harvest cells by trypsinization, wash with ice-cold PBS, and count.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping. Fix on ice for at least 2 hours or overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining buffer containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.

  • Data Acquisition: Incubate the cells in the dark for at least 30 minutes at room temperature. Analyze the DNA content by flow cytometry.

Analysis of Protein Expression by Western Blotting

This protocol is for analyzing the expression of key proteins involved in the cellular response to this compound.[1]

  • Cell Lysis: Seed cells in 6-well plates and treat with this compound. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Mix the protein lysates with Laemmli sample buffer, boil, and load onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p21, gelsolin, caspases) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Signaling Pathways and Experimental Workflow

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.

G Apicidin This compound HDAC Histone Deacetylase (HDAC) Apicidin->HDAC Inhibition Histones Histone Hyperacetylation Apicidin->Histones Leads to Gene Altered Gene Expression Histones->Gene p21 p21 (WAF1/Cip1) Upregulation Gene->p21 Gelsolin Gelsolin Upregulation Gene->Gelsolin CDK CDK Inhibition p21->CDK Inhibition G1Arrest G1 Cell Cycle Arrest p21->G1Arrest Morphology Morphological Changes Gelsolin->Morphology Rb Rb Hypophosphorylation CDK->Rb Phosphorylates CDK->Rb Inhibition of Phosphorylation Rb->G1Arrest Promotes G1/S Transition

Caption: this compound induced cell cycle arrest pathway.

G Apicidin This compound Mitochondria Mitochondria Apicidin->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.

G cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellCulture Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Protein Level Changes WesternBlot->ProteinQuant

Caption: General experimental workflow for evaluating this compound.

References

A Comparative Analysis of Apicidin C and Vorinostat: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two prominent histone deacetylase inhibitors, Apicidin (B1684140) C and Vorinostat, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective mechanisms of action, efficacy, and toxicity profiles, supported by experimental data and detailed protocols.

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. Apicidin C, a cyclic tetrapeptide of fungal origin, and Vorinostat (SAHA), a synthetic hydroxamic acid, are two widely studied HDAC inhibitors. While both compounds target HDAC enzymes, they exhibit distinct profiles in terms of isoform selectivity, potency, and their effects on cellular signaling pathways. This guide aims to provide an objective, data-driven comparison to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the inhibitory concentrations (IC50) of this compound and Vorinostat against various HDAC isoforms and a panel of cancer cell lines, offering a quantitative basis for their comparison.

Table 1: HDAC Isoform Inhibition Profile (IC50 Values in nM)

HDAC IsoformThis compound (nM)Vorinostat (SAHA) (nM)
Overall 0.7 - 5~10 - 50
HDAC1 0.29910
HDAC2 120Data not available
HDAC3 4320
HDAC8 575Data not available

Data compiled from multiple sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeThis compound (nM)Vorinostat (SAHA) (µM)
HeLa Cervical Cancer50-1007.8 (24h), 3.6 (48h)
Capan-1 Pancreatic Cancer>100 (cytotoxicity at 48h)Data not available
Panc-1 Pancreatic Cancer>100 (cytotoxicity at 48h)Data not available
K562 LeukemiaInduces apoptosis (2-72h)Data not available
AT-84 Oral Squamous CarcinomaDose-dependent inhibitionData not available
MCF-7 Breast CancerData not available0.685
A549 Lung CarcinomaData not available1.64
MV4-11 LeukemiaData not available0.636
Daudi LymphomaData not available0.493
HepG2 Liver CancerData not available2.6 (24h), 1.0 (48h)
OCI-AML3 Acute Myeloid LeukemiaData not available1.55 (24h), 0.42 (72h)

Data compiled from multiple sources. Note the different units (nM for this compound and µM for Vorinostat) reflecting their differing potencies in these cell lines.

Table 3: Comparative Toxicity Profile

AspectThis compoundVorinostat
In Vitro Cytotoxicity Well-tolerated in pancreatic cancer cells below 100nM for short-term exposure. Significant cytotoxicity at >100nM with prolonged exposure (>48h)[1].IC50 values in HeLa and HepG2 cells range from 1.0 to 7.8 µM depending on cell line and incubation time[2]. Moderate cytotoxic effects in soft tissue sarcoma cells at clinically achievable concentrations[3].
In Vivo Toxicity (Animal Models) A derivative, SD-2007, showed no mortalities up to 25 mg/kg in mice, but testicular toxicity was observed at the highest dose. Changes in liver enzymes were also noted[4]. In a murine oral squamous cell carcinoma model, no significant systemic toxicity was observed[5].Did not induce morphological malformations in rats or rabbits. Developmental toxicity (decreased fetal weight, skeletal variations) was observed only at high doses (50 mg/kg/day in rats, 150 mg/kg/day in rabbits)[6][7]. Genotoxic and epigenotoxic effects observed in mouse bone marrow cells at human equivalent doses, including chromosomal damage and DNA strand breaks[8].
Clinical Toxicities (Humans) Not applicable (not clinically approved).Common adverse effects include fatigue, diarrhea, nausea, and thrombocytopenia. Dose-limiting toxicities are generally gastrointestinal and hematologic.

Signaling Pathways and Mechanisms of Action

Both this compound and Vorinostat exert their anti-cancer effects by inducing histone hyperacetylation, which leads to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways controlling cell cycle, apoptosis, and differentiation.

This compound Signaling Pathways

This compound has been shown to influence several key signaling pathways:

  • p53 and ERK Pathway: In H-ras-transformed breast epithelial cells, this compound induces the up-regulation of p53 and subsequent activation of ERK, promoting the expression of the pro-apoptotic protein Bax and leading to apoptosis.

  • MAPK and NF-κB Pathway: this compound can inhibit the activation of MAPK and the nuclear translocation of NF-κB in murine bone marrow-derived dendritic cells.

  • Cell Cycle Regulation: It can induce the expression of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G1 phase[9].

Apicidin_C_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Apicidin This compound HDACs HDACs Apicidin->HDACs inhibition p53 p53 Apicidin->p53 upregulation NFkB_nuc NF-κB Apicidin->NFkB_nuc inhibition of translocation ERK ERK Apicidin->ERK activation MAPK MAPK Apicidin->MAPK inhibition Histones Histones HDACs->Histones deacetylation p21 p21WAF1/Cip1 p53->p21 activation Bax Bax p53->Bax expression CellCycleArrest Cell Cycle Arrest (G1) p21->CellCycleArrest NFkB_cyt NF-κB MAPK->NFkB_cyt NFkB_cyt->NFkB_nuc translocation Apoptosis Apoptosis Bax->Apoptosis

This compound signaling pathways.
Vorinostat Signaling Pathways

Vorinostat, as a pan-HDAC inhibitor, affects a broad range of signaling pathways:

  • IGF-IR Pathway: Vorinostat can modulate the expression of genes related to the Insulin-like Growth Factor-I Receptor (IGF-IR) signaling pathway.

  • PI3K/AKT/mTOR Pathway: It has been shown to interfere with the T-cell receptor (TCR) signaling pathway and decrease the phosphorylation of AKT.

  • MAPK and NF-κB Pathways: Vorinostat can suppress inflammatory signaling by attenuating ERK and NF-κB activation.

  • Apoptosis Induction: It promotes apoptosis through both intrinsic and extrinsic pathways, modulating the expression of Bcl-2 family proteins and leading to caspase activation.

Vorinostat_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs inhibition NFkB_nuc NF-κB Vorinostat->NFkB_nuc inhibition of activation IGF_IR IGF-IR Pathway Vorinostat->IGF_IR modulation PI3K_AKT PI3K/AKT Pathway Vorinostat->PI3K_AKT inhibition MAPK MAPK (ERK) Vorinostat->MAPK attenuation Histones Histones HDACs->Histones deacetylation GeneExpression Altered Gene Expression Histones->GeneExpression hyperacetylation leads to Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest PI3K_AKT->Apoptosis NFkB_cyt NF-κB MAPK->NFkB_cyt NFkB_cyt->NFkB_nuc translocation

Vorinostat (SAHA) signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound and Vorinostat.

Principle: This assay utilizes a fluorogenic HDAC substrate, which is an acetylated lysine (B10760008) side chain linked to a fluorophore. In its acetylated state, the fluorescence is quenched. Upon deacetylation by HDACs, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Materials:

  • HDAC Assay Buffer

  • Purified HDAC enzyme

  • Fluorogenic HDAC substrate

  • This compound and Vorinostat (or other test compounds)

  • Developer solution (containing a protease and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the HDAC enzyme, substrate, and test compounds in HDAC Assay Buffer.

  • Inhibitor Incubation: Add serial dilutions of the test inhibitors (e.g., this compound, Vorinostat) to the wells of the 96-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (blank) controls.

  • Enzyme Addition: Add the diluted HDAC enzyme to all wells except for the blanks.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop Reaction & Develop Signal: Add the Developer solution to all wells.

  • Final Incubation: Incubate for an additional 15-30 minutes at 37°C to allow for complete development of the fluorescent signal.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

HDAC_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagent_prep inhibitor_add Add Inhibitors to Plate reagent_prep->inhibitor_add enzyme_add Add HDAC Enzyme inhibitor_add->enzyme_add pre_incubation Pre-incubate (10-15 min, 37°C) enzyme_add->pre_incubation substrate_add Add Substrate (Initiate Reaction) pre_incubation->substrate_add incubation Incubate (60-90 min, 37°C) substrate_add->incubation developer_add Add Developer (Stop Reaction) incubation->developer_add final_incubation Incubate (15-30 min, 37°C) developer_add->final_incubation read_fluorescence Read Fluorescence final_incubation->read_fluorescence data_analysis Data Analysis (Calculate IC50) read_fluorescence->data_analysis end End data_analysis->end

Workflow for an in vitro HDAC inhibition assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation by measuring cellular metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and Vorinostat (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Vorinostat and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are fixed and stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle.

Materials:

  • Cells treated with this compound or Vorinostat

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells and wash them with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and then resuspend them in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Both this compound and Vorinostat are potent histone deacetylase inhibitors with significant anti-cancer properties. This compound demonstrates a degree of selectivity towards Class I HDACs, particularly HDAC1 and HDAC3, and exhibits potent anti-proliferative activity at nanomolar concentrations. In contrast, Vorinostat is a pan-HDAC inhibitor with broader activity against Class I and II HDACs and is an FDA-approved therapeutic. The choice between these two inhibitors will ultimately depend on the specific research question, the desired isoform selectivity, the cellular context, and whether a highly potent, selective inhibitor or a broader-spectrum, clinically validated agent is more appropriate for the experimental goals. This guide provides the necessary data and protocols to make an informed decision and to design and execute further comparative studies.

References

Apicidin C: A Comparative Analysis of a Potent HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Apicidin C, a potent histone deacetylase (HDAC) inhibitor, with other key alternatives in the field. The information presented is curated from peer-reviewed research to facilitate objective evaluation and inform experimental design. It is important to note that many studies refer to the compound as "Apicidin" without specifying the congener; therefore, the data presented here under "Apicidin" may not exclusively pertain to this compound but represents the most extensive information available.

Quantitative Performance Analysis

The efficacy of Apicidin and its counterparts is frequently quantified by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and cancer cell lines. This section summarizes key quantitative data to provide a clear comparison of their potency and selectivity.

In Vitro Efficacy: HDAC Isoform Inhibition

Apicidin is recognized as a potent inhibitor of Class I HDACs, which plays a crucial role in its biological activity. The following table compares the IC50 values of Apicidin with other well-known HDAC inhibitors against a panel of HDAC isoforms.

Table 1: Comparative IC50 Values (nM) Against HDAC Isoforms

InhibitorTypeHDAC1HDAC2HDAC3HDAC6HDAC8
Apicidin Class I Selective-12043665.1[1]575
Apicidin Derivative (API-D) Class I Selective6211046--
Vorinostat (SAHA) Pan-Inhibitor10-20----
Romidepsin Class I Selective-----
Panobinostat Pan-Inhibitor-----
Trichostatin A (TSA) Pan-Inhibitor-----
Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of Apicidin have been demonstrated across a range of cancer cell lines. The table below provides a comparative overview of its potency against other HDAC inhibitors.

Table 2: Comparative Anti-Proliferative Efficacy (IC50) in Cancer Cell Lines

InhibitorHeLa (Cervical Cancer)A549 (Lung Cancer)Other Cell Lines
Apicidin Potent, nM to low µM range[2]Potent, nM to low µM range[2]Active against various cancer cell lines[3]
Trichostatin A (TSA) Highly potent, nM range[2]Highly potent, nM range[2]-
Vorinostat (SAHA) ---
Panobinostat ---

Note: A direct quantitative comparison is challenging due to variations in experimental conditions across different studies.

Mechanism of Action and Signaling Pathways

Apicidin exerts its anti-cancer effects by modulating key signaling pathways that control cell cycle progression and apoptosis. A primary mechanism involves the induction of the cyclin-dependent kinase inhibitor p21WAF1/Cip1 and the actin-binding protein gelsolin.[3][4]

The diagram below illustrates the signaling pathway initiated by Apicidin, leading to G1 cell cycle arrest.

Apicidin Apicidin HDAC_Inhibition HDAC Inhibition Apicidin->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression p21_Gelsolin p21 & Gelsolin Induction Gene_Expression->p21_Gelsolin CDK_Inhibition CDK Inhibition p21_Gelsolin->CDK_Inhibition Rb_Hypophosphorylation Rb Hypophosphorylation CDK_Inhibition->Rb_Hypophosphorylation E2F_Inactivation E2F Inactivation Rb_Hypophosphorylation->E2F_Inactivation G1_Arrest G1 Cell Cycle Arrest E2F_Inactivation->G1_Arrest

Apicidin-induced signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, this section provides detailed methodologies for key experiments cited in the analysis of this compound and other HDAC inhibitors.

Experimental Workflow for Comparative Analysis

The following diagram outlines a general workflow for comparing the efficacy of this compound with other HDAC inhibitors.

Cell_Culture Cell Culture (e.g., HeLa, A549) Treatment Treatment with This compound & Alternatives Cell_Culture->Treatment HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (p21, Gelsolin, Acetyl-Histone) Treatment->Western_Blot ChIP_Assay ChIP Assay (Histone Acetylation) Treatment->ChIP_Assay Data_Analysis Data Analysis (IC50, Protein Levels) HDAC_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_Assay->Data_Analysis

General workflow for comparing HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potency of compounds like Apicidin.[5][6]

  • Principle: The assay measures the deacetylation of a fluorogenic substrate by HDAC enzymes. The subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.

  • Materials:

    • Purified HDAC enzyme or nuclear extract.

    • HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • This compound and other test inhibitors dissolved in DMSO.

    • Developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

    • 96-well black microplate.

    • Fluorescent plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in HDAC Assay Buffer.

    • Add the diluted inhibitors to the wells of the 96-well plate. Include "no inhibitor" and "no enzyme" controls.

    • Add the diluted HDAC enzyme to all wells except the "no enzyme" blanks and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 60-90 minutes.

    • Stop the reaction and develop the signal by adding the Developer solution.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify changes in the protein levels of downstream targets like p21 and gelsolin following treatment with HDAC inhibitors.[2]

  • Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound and other test inhibitors.

    • RIPA buffer supplemented with protease and phosphatase inhibitors.

    • BCA or Bradford assay kit for protein quantification.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (anti-p21, anti-gelsolin, anti-acetyl-histone, and a loading control like anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate and imaging system.

  • Procedure:

    • Treat cells with the HDAC inhibitors for the desired time.

    • Harvest and lyse the cells in RIPA buffer.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if the induction of gene expression by HDAC inhibitors is associated with changes in histone acetylation at the gene's promoter region.[7][8][9][10]

  • Materials:

    • Cancer cell lines of interest.

    • This compound and other test inhibitors.

    • Formaldehyde for cross-linking.

    • Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion).

    • Antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) or a negative control (e.g., Normal Rabbit IgG).

    • Protein A/G agarose (B213101) or magnetic beads.

    • Wash buffers.

    • Elution buffer and proteinase K.

    • DNA purification kit.

    • Primers for qPCR targeting the promoter regions of interest (e.g., p21 promoter).

  • Procedure:

    • Treat cells with the HDAC inhibitor or vehicle control.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and shear the chromatin into small fragments.

    • Immunoprecipitate the chromatin with antibodies against acetylated histones.

    • Wash the immunoprecipitated complexes to remove non-specific binding.

    • Elute the chromatin and reverse the cross-links.

    • Purify the DNA.

    • Quantify the enrichment of specific promoter regions using qPCR.

References

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